molecular formula C16H12ClN3O B395299 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide CAS No. 446052-45-5

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Katalognummer: B395299
CAS-Nummer: 446052-45-5
Molekulargewicht: 297.74g/mol
InChI-Schlüssel: BGMFRTKBPBZPBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, based on the established biological profile of the quinoline scaffold. Quinoline derivatives are recognized as versatile nuclei in the design of biologically active agents and are known to exhibit a broad spectrum of pharmacological activities, with a major focus on their antiproliferative properties . The quinoline ring system is a privileged structure in drug discovery, featured in several FDA-approved therapies and experimental compounds targeting key carcinogenic pathways . This specific carboxamide derivative is offered for investigation as a potential modulator of critical cellular signaling networks. Research on structurally similar quinoline-3-carboxamide compounds has demonstrated potent activity as inhibitors of key receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a fundamental role in tumor angiogenesis . Inhibition of such targets can induce apoptosis (programmed cell death) in cancer cell lines, as evidenced by increases in the expression of pro-apoptotic proteins like Bax and Caspase-7, and disrupt cell cycle progression . Furthermore, closely related analogs, specifically thieno[2,3-b]pyridine derivatives, have been identified as potent inhibitors of phosphoinositide-specific phospholipase C-gamma (PLC-γ), an enzyme linked to cell motility and a plausible anticancer target . Studies on these analogs show low nanomolar IC50 values against a range of breast cancer cell lines, effectively arresting the cell cycle in the G2/M phases and severely impairing cancer cell migration and morphology . This suggests a promising research avenue for this compound, particularly for investigating triple-negative breast cancers, which are difficult to treat and in dire need of effective targeted therapies . This product is intended for research applications only in a laboratory setting and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFRTKBPBZPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] This document outlines a robust, multi-step synthetic protocol commencing with a modified Friedländer annulation, followed by amidation.[2][3][4] Each phase of the synthesis is explained with expert insights into the underlying chemical principles and critical process parameters. Furthermore, a detailed workflow for the comprehensive characterization of the final compound is presented, utilizing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation and validation of this and structurally related quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][5] Derivatives of this scaffold are integral to a wide array of pharmaceuticals, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 2-aminoquinoline-3-carboxamide core, in particular, has attracted considerable attention as it combines the rich pharmacology of the quinoline nucleus with the versatile hydrogen bonding capabilities of the carboxamide group, making it a prime candidate for targeted drug design and inhibitor development.[6][7]

The target molecule, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, incorporates a 3-chlorophenyl substituent, a common bioisostere in drug design used to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity. The synthesis of this specific analogue provides a valuable addition to compound libraries for screening and lead optimization. This guide details a reproducible synthetic route and the corresponding analytical methods required to unequivocally confirm the structure and purity of the final product, ensuring data integrity for subsequent biological evaluation.

Synthesis Methodology

The synthesis of the target compound is achieved through a logical and efficient two-step process. The first step involves the construction of the core 2-aminoquinoline-3-carboxylate scaffold via a base-catalyzed Friedländer condensation. The second step is a direct amidation to couple the quinoline core with 3-chloroaniline.

Principle of the Synthetic Route

The chosen strategy leverages the classic Friedländer synthesis, a reliable method for forming quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4] In this protocol, we utilize 2-aminobenzaldehyde and ethyl cyanoacetate as starting materials. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminoquinoline ring system. Subsequent hydrolysis of the resulting nitrile under the reaction conditions and esterification affords the ethyl ester, which is then activated for amidation.

Synthesis Scheme

Synthesis_Scheme cluster_reactants Step 1: Friedländer Annulation cluster_step2 Step 2: Amidation r1 2-Aminobenzaldehyde p1 Ethyl 2-aminoquinoline-3-carboxylate r1->p1 Piperidine, Ethanol, Reflux r2 Ethyl Cyanoacetate r2->p1 p2 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide p1->p2 Toluene, 80°C r3 3-Chloroaniline r3->p2 r4 Trimethylaluminum (AlMe3) r4->p2

Caption: Synthetic route for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
2-AminobenzaldehydeC₇H₇NO121.14Sigma-AldrichPurity ≥98%
Ethyl CyanoacetateC₅H₇NO₂113.11Acros OrganicsPurity ≥99%
3-ChloroanilineC₆H₆ClN127.57Alfa AesarPurity ≥99%
PiperidineC₅H₁₁N85.15MerckCatalyst
Ethanol (Absolute)C₂H₅OH46.07Fisher ScientificSolvent, Anhydrous
TolueneC₇H₈92.14VWRSolvent, Anhydrous
TrimethylaluminumAl(CH₃)₃72.09Sigma-Aldrich2.0 M solution in Toluene
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificFor extraction/chromatography
HexanesC₆H₁₄86.18Fisher ScientificFor chromatography
Anhydrous MgSO₄MgSO₄120.37Sigma-AldrichDrying agent
Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (10.0 g, 82.5 mmol) and absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: To the solution, add ethyl cyanoacetate (9.34 g, 82.5 mmol) followed by piperidine (0.8 mL, 8.1 mmol) in a dropwise manner. The addition of the basic catalyst is a critical step to initiate the condensation.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.[5] The formation of the product will be indicated by the appearance of a new, more polar spot.

  • Workup and Isolation: After completion, cool the mixture to room temperature. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-aminoquinoline-3-carboxylate as bright yellow crystals. Dry the product under vacuum.

Step 2: Synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-chloroaniline (2.55 g, 20.0 mmol) in anhydrous toluene (50 mL).

  • Amide Coupling Activation: Cool the solution to 0°C using an ice bath. Slowly add trimethylaluminum (10.0 mL of a 2.0 M solution in toluene, 20.0 mmol) via syringe. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. This forms an aluminum-amide complex, which is a highly effective acylation promoter.

  • Addition of Ester: After stirring for 30 minutes at 0°C, add ethyl 2-aminoquinoline-3-carboxylate (2.16 g, 10.0 mmol), dissolved in anhydrous toluene (30 mL), to the reaction mixture in a dropwise fashion.

  • Reaction Execution: Remove the ice bath and heat the mixture to 80°C for 12 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting ester is consumed.

  • Quenching and Workup: Cool the reaction to 0°C and quench it carefully by the slow, dropwise addition of 1 M HCl (50 mL). The mixture is then partitioned between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.[5]

  • Purification: Remove the solvent under reduced pressure. The crude solid is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the final product as a pale yellow solid.[5]

Characterization and Structural Elucidation

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the title compound based on its chemical structure and data from analogous compounds.[8][9]

AnalysisExpected Results
¹H NMR δ (ppm) in DMSO-d₆: ~10.2 (s, 1H, CONH ), ~8.9 (s, 1H, Quinoline H4), 7.5-8.2 (m, Ar-H ), ~7.4 (t, 1H, Ar-H ), ~7.2 (d, 1H, Ar-H ), ~6.8 (s, 2H, NH₂ ).
¹³C NMR δ (ppm) in DMSO-d₆: ~165 (C=O), ~158 (C2-NH₂), 115-150 (Ar-C ), ~133 (C-Cl).
FT-IR ν (cm⁻¹): 3450-3300 (N-H stretch, amine & amide), 1660 (C=O stretch, amide I), 1620 (N-H bend), 1580 (C=C stretch, aromatic), ~780 (C-Cl stretch).
HRMS (ESI+) m/z: Calculated for C₁₆H₁₃ClN₄O [M+H]⁺: 313.0805; Found: 313.08xx. The isotopic pattern for one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio) must be observed.
Melting Point Expected to be a crystalline solid with a sharp melting point, likely >200°C.
Appearance Pale yellow to off-white solid.

Discussion of Characterization:

  • NMR Spectroscopy: ¹H NMR is crucial for identifying all unique proton environments. The downfield singlet for the amide proton (NH) and the characteristic signals for the quinoline and chlorophenyl rings are key identifiers. ¹³C NMR confirms the carbon skeleton, with the carbonyl carbon appearing significantly downfield.

  • FT-IR Spectroscopy: This technique validates the presence of key functional groups. The distinct N-H stretches for both the primary amine and the secondary amide, along with the strong amide I carbonyl absorption, are definitive.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the molecular formula. The exact mass measurement and the characteristic isotopic signature of chlorine are unambiguous proofs of the compound's identity.

Conclusion

This guide presents a detailed and reliable protocol for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide. By following the outlined Friedländer annulation and subsequent amidation, researchers can efficiently produce this valuable heterocyclic compound. The comprehensive characterization workflow, employing NMR, FT-IR, and MS, provides a robust system for structural verification and purity assessment, ensuring high-quality material for applications in drug discovery and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized quinoline derivatives.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • National Center for Biotechnology Information. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • PubChem. 2-Aminoquinoline. [Link]

  • FooDB. Showing Compound 2-Aminoquinoline (FDB012467). [Link]

  • ResearchGate. Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][2][10] naphthyridines and study of their fluorescence behavior | Request PDF. [Link]

  • International Journal of Chemical Studies. Synthesis, characterization and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)- 1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline. [Link]

  • ResearchGate. 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • SpringerLink. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • MDPI. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. [Link]

  • PubMed Central. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]

  • ResearchGate. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. [Link]

Sources

Foreword: The Quinoline-3-Carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Quinoline-3-Carboxamide Derivatives

The quinoline core is a highly privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] When functionalized at the 3-position with a carboxamide linkage, this scaffold gives rise to a class of compounds—quinoline-3-carboxamides—with a remarkable breadth of biological activities, including anticancer, immunomodulatory, and antimicrobial effects.[2][3][4] Derivatives like Tasquinimod, for example, have demonstrated significant immunomodulatory and anti-tumor effects in preclinical models.[2] The journey from a promising molecular scaffold to a viable drug candidate, however, is critically dependent on a thorough understanding and optimization of its physicochemical properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical characterization of novel quinoline-3-carboxamide derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, grounding our discussion in the fundamental principles that govern a molecule's behavior in a biological system. Our focus is on establishing a robust, self-validating framework for analysis that ensures data integrity and accelerates the drug discovery pipeline.

The Foundational Workflow: From Synthesis to Physicochemical Profiling

The characterization of any new chemical entity begins with its synthesis and structural confirmation. A common and effective route to quinoline-3-carboxamide derivatives involves a multi-step process, often starting with a Vilsmeier-Haack reaction on acetanilides to form a 2-chloro-3-carbaldehyde quinoline intermediate.[2] This is followed by oxidation to the corresponding carboxylic acid, which is then coupled with a desired amine to yield the final carboxamide product.[2][5]

Once synthesized, a rigorous analytical workflow is imperative to establish the compound's identity, purity, and key physicochemical parameters. This workflow forms the basis of all subsequent biological evaluation.

G cluster_0 Compound Genesis cluster_1 Structural & Purity Validation cluster_2 Physicochemical Characterization cluster_3 Data Application Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Structural Elucidation Purification->NMR MS Mass Spectrometry (HRMS) Molecular Weight Confirmation NMR->MS HPLC HPLC Purity Assessment (>95%) MS->HPLC Solubility Aqueous Solubility (pION/Shake-Flask) HPLC->Solubility Lipophilicity Lipophilicity (logP/logD) (Shake-Flask/HPLC) Solubility->Lipophilicity pKa Ionization Constant (pKa) (Potentiometric Titration) Lipophilicity->pKa Stability Chemical Stability (Forced Degradation) pKa->Stability ADMET In Silico ADMET Prediction (SwissADME, pkCSM) Stability->ADMET SAR Structure-Activity Relationship (SAR) ADMET->SAR

Caption: High-level workflow for the characterization of novel derivatives.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluid to be absorbed.[6][7] For ionizable molecules like quinoline-3-carboxamides, solubility is intimately linked to pH. The quinoline ring itself is a weak base, meaning its solubility profile can change dramatically across the physiological pH range of the GI tract.[6]

Causality in Method Selection

While several methods exist, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its directness and reliability.[8] However, for higher throughput screening in early discovery, miniaturized potentiometric or UV-based methods (like those used in a SiriusT3 instrument) can provide rapid and accurate data from minimal compound quantities.[8] The choice of method is therefore a balance between throughput needs and the required precision for a given development stage.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask)
  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of the solid quinoline-3-carboxamide derivative to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted for a new chemical series.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound onto the filter membrane.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to permeate biological membranes, including the intestinal wall and the blood-brain barrier.[9] It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal logP/logD value (typically between 1 and 3) is often sought, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10]

Causality in Method Selection

The shake-flask method using n-octanol and water is the traditional method for logP determination. It directly measures the partitioning of the compound between these two immiscible phases. For higher throughput, reversed-phase HPLC (RP-HPLC) can be used to estimate logP based on the compound's retention time, which correlates with its lipophilicity. The choice depends on the need for a direct, thermodynamically accurate value versus a rapid, relative measure for ranking compounds in a series.

Experimental Protocol: Shake-Flask logP Determination

G start Start prep Prepare n-octanol and aqueous phases start->prep dissolve Dissolve compound in one phase prep->dissolve combine Combine phases in a vial dissolve->combine shake Shake vigorously to allow partitioning combine->shake equilibrate Allow phases to separate (centrifuge if needed) shake->equilibrate sample Sample aliquot from EACH phase equilibrate->sample analyze Quantify concentration in each phase via HPLC sample->analyze calculate Calculate logP = log([C]octanol / [C]aqueous) analyze->calculate end End calculate->end

Caption: Workflow for logP determination via the shake-flask method.

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the quinoline-3-carboxamide derivative in the aqueous phase. The initial concentration should be well below the compound's aqueous solubility limit.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC method.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For quinoline-3-carboxamides, which typically have a basic nitrogen in the quinoline ring system, the pKa dictates the charge state of the molecule at different physiological pH values.[6] This, in turn, directly influences both solubility (ionized species are generally more soluble) and membrane permeability (neutral species are generally more permeable), making pKa a cornerstone property in drug design.[7]

Causality in Method Selection

Potentiometric titration is the most accurate and widely used method for pKa determination.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added. The resulting titration curve allows for the precise calculation of the pKa. Spectrophotometric methods can also be used if the compound possesses a chromophore that changes its UV-Vis absorbance upon ionization.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (often water with a co-solvent like methanol or DMSO for less soluble compounds).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

  • Titration: Titrate the solution with a standardized solution of HCl (for a basic pKa) or NaOH (for an acidic pKa), adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of this curve, often calculated precisely using the second derivative of the curve (Δ²pH/ΔV²).[7]

Integrating Physicochemical Data for ADMET Prediction

The true power of experimentally determining these core properties lies in their ability to inform predictive models for a compound's overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[9] Online tools such as SwissADME and pkCSM are frequently used to provide an early assessment of a compound's drug-likeness.[11][12] These algorithms use the fundamental physicochemical properties, often in combination with structural features, to predict parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity.[13][14]

Table 1: Example Physicochemical and Predicted ADMET Data for a Hypothetical Quinoline-3-Carboxamide Series

Compound IDMW ( g/mol )logP (experimental)Aqueous Solubility @ pH 7.4 (µg/mL)pKa (basic)Predicted GI AbsorptionPredicted BBB Permeant
Q3C-001350.42.8555.2HighYes
Q3C-002385.54.1< 55.1LowNo
Q3C-003364.42.11506.8HighNo

This integrated view allows medicinal chemists to establish clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR), guiding the rational design of the next generation of derivatives with improved overall profiles.[1]

Biological Context: The ATM Kinase Inhibition Pathway

Understanding the mechanism of action is crucial. Certain quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase.[3][15] ATM is a critical mediator of the DNA Damage Response (DDR) pathway. In cancer therapy, inhibiting ATM can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to synthetic lethality and enhancing treatment efficacy.[3]

G cluster_downstream Downstream DDR Signaling DNA_Damage DNA Double-Strand Break (e.g., from Radiation) ATM_inactive ATM Kinase (Inactive) DNA_Damage->ATM_inactive activates ATM_active ATM Kinase (Active) ATM_inactive->ATM_active CellCycle Cell Cycle Arrest ATM_active->CellCycle phosphorylates targets DNARepair DNA Repair ATM_active->DNARepair phosphorylates targets Apoptosis Apoptosis ATM_active->Apoptosis phosphorylates targets Inhibitor Quinoline-3-Carboxamide Derivative Inhibitor->ATM_active INHIBITS

Caption: Inhibition of the ATM kinase in the DNA Damage Response pathway.

Conclusion

The systematic and rigorous evaluation of physicochemical properties is not a perfunctory exercise but a cornerstone of modern drug discovery. For novel quinoline-3-carboxamide derivatives, a deep understanding of solubility, lipophilicity, and ionization constant provides the essential data needed to interpret biological results, predict in vivo behavior, and guide molecular design. By employing the robust protocols and logical workflows detailed in this guide, research teams can ensure the generation of high-quality, reproducible data, thereby de-risking their projects and accelerating the path toward identifying new, effective medicines.

References

  • Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Mvondo, M. A., et al. (2021). In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers. ResearchGate. [Link]

  • Czopek, A., et al. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

  • Ganesh, S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

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  • He, J-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

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  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

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  • Savić, M. M., et al. (2021). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. ResearchGate. [Link]

  • Various Authors. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds. ResearchGate. [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

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A Comprehensive Technical Guide to the Biological Activity Screening of Substituted Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, substituted quinoline-3-carboxamides have emerged as a particularly versatile class, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the systematic screening of these compounds. Moving beyond mere procedural descriptions, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and grounds its recommendations in authoritative literature to ensure scientific integrity and reproducibility.

Chapter 1: The Strategic Framework for Bioactivity Screening

A successful drug discovery campaign hinges on a logical, tiered screening strategy that efficiently identifies promising candidates while minimizing resource expenditure. The initial phase involves broad, high-throughput primary assays to identify "hits" with the desired biological activity. These hits are then subjected to more rigorous secondary screening, including dose-response studies, to confirm activity and determine potency. Finally, compounds that pass this stage proceed to in-depth mechanistic studies to elucidate their mode of action, paving the way for lead optimization.[5]

G cluster_0 Discovery & Synthesis cluster_1 Screening Cascade cluster_2 Development Synthesis Compound Library (Substituted Quinoline-3-Carboxamides) Primary Primary Screening (e.g., Single-Dose Cytotoxicity, Agar Diffusion) Synthesis->Primary Initial Evaluation Secondary Secondary Screening (Dose-Response, IC50/MIC Determination) Primary->Secondary Active 'Hits' Inactive Inactive Primary->Inactive Inactive Compounds Mechanism Mechanistic Studies (e.g., Kinase Assays, In Vivo Models) Secondary->Mechanism Potent Compounds LeadOpt Lead Optimization (SAR, ADMET Profiling) Mechanism->LeadOpt Validated Leads

Caption: A high-level workflow for drug discovery using quinoline-3-carboxamides.

Chapter 2: Anticancer Activity Screening

Quinoline-3-carboxamides have shown significant promise as anticancer agents, often acting through the inhibition of critical cellular pathways such as the DNA Damage Response (DDR) via kinases like Ataxia Telangiectasia Mutated (ATM), topoisomerases, or various protein kinases.[1][2][6][7] The initial step in evaluating their potential is to assess their ability to inhibit cancer cell proliferation or induce cell death.

Primary Screening: In Vitro Cytotoxicity Assessment

The foundational assay for any potential anticancer compound is the measurement of its cytotoxic or cytostatic effects on cancer cell lines.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[8] This provides a reliable method for quantifying the effect of a compound on cell survival.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Allow Adhesion) Start->Incubate1 Treat Add Quinoline-3-Carboxamides (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Incubation & Analysis PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Swab Inoculum on Agar Surface PrepInoculum->Inoculate PourPlates Pour Molten Mueller-Hinton Agar PourPlates->Inoculate CreateWells Aseptically Bore Wells (6 mm diameter) Inoculate->CreateWells AddSamples Add Test Compounds & Controls to Wells CreateWells->AddSamples Incubate Incubate at 37°C for 18-24 hours AddSamples->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Experimental Protocol: Agar Well Diffusion Assay
  • Materials and Reagents:

    • Bacterial strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922)

    • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB)

    • Sterile petri dishes, cotton swabs, and cork borer (6 mm)

    • 0.5 McFarland turbidity standard

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Controls: Negative/solvent control (DMSO), Positive control (e.g., Ciprofloxacin solution)

  • Step-by-Step Methodology:

    • Inoculum Preparation: Inoculate a few bacterial colonies into MHB and incubate until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [11] 2. Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. [12] 3. Well Creation: Using a sterile 6 mm cork borer, punch uniform wells into the agar. [13] 4. Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the solvent control into separate wells. [14] 5. Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours. [12] 6. Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Data Presentation and Interpretation

The results are typically presented as the mean diameter of the zone of inhibition. This assay is primarily qualitative but provides a strong indication of activity. Compounds showing significant zones of inhibition are then selected for quantitative minimum inhibitory concentration (MIC) determination using methods like broth microdilution. [14][15]

Compound ID Concentration (µ g/well ) Zone of Inhibition vs. S. aureus (mm) Zone of Inhibition vs. E. coli (mm)
Q3C-04 100 18 12
Q3C-05 100 11 0
Ciprofloxacin 10 25 30

| DMSO | - | 0 | 0 |

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate the inflammatory response are of high therapeutic value. Quinoline-3-carboxamides have demonstrated potential in this area, warranting their evaluation in relevant models. [3]

In Vivo Screening: Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible in vivo model used for the evaluation of acute anti-inflammatory activity of novel compounds. [16][17] Principle of the Model: The subcutaneous injection of carrageenan, a phlogistic (inflammation-inducing) agent, into a rodent's paw triggers a localized, acute inflammatory response. [16]This response is biphasic, involving the release of early-phase mediators like histamine and serotonin, followed by a later phase mediated by prostaglandins, which is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). [16]The resulting paw edema (swelling) is quantified by measuring the increase in paw volume. The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory effect. [18][19]

G Start Acclimatize Rats & Group Animals T0 T=0h Measure Baseline Paw Volume Start->T0 Admin Administer Test Compound (or Vehicle/Control Drug) T0->Admin T1 T=1h Induce Inflammation (Inject Carrageenan) Admin->T1 T2 T=2h Measure Paw Volume T1->T2 T3 T=3h Measure Paw Volume T2->T3 T4 T=4h Measure Paw Volume T3->T4 Analyze Calculate % Edema & % Inhibition T4->Analyze

Caption: Timeline of the carrageenan-induced paw edema experiment.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Materials and Reagents:

    • Male Wistar rats (180-200 g) [20] * Carrageenan (1% w/v suspension in sterile saline)

    • Plebysmometer or digital calipers for measuring paw volume/thickness

    • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control drug (e.g., Indomethacin, 10 mg/kg) [20]

  • Step-by-Step Methodology:

    • Animal Preparation: Acclimatize animals for at least one week. Fast them overnight before the experiment but allow free access to water.

    • Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

    • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the test compounds, vehicle, or positive control drug orally (p.o.) or intraperitoneally (i.p.), typically 60 minutes before the carrageenan injection. [17] 5. Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [18] 6. Post-Induction Measurements: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. [19] 7. Data Analysis: Calculate the percentage of edema (swelling) at each time point relative to the baseline volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Data Presentation and Interpretation

The efficacy of the compounds is expressed as the percentage inhibition of edema. A significant reduction in paw volume, especially during the 3-4 hour window, suggests potential inhibition of the cyclooxygenase (COX) pathway. [16]

Treatment Group (Dose) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.05 -
Indomethacin (10 mg/kg) 0.38 ± 0.03 55.3%
Q3C-06 (20 mg/kg) 0.65 ± 0.04 23.5%

| Q3C-07 (20 mg/kg) | 0.41 ± 0.03 | 51.8% |

Conclusion and Future Perspectives

This guide has detailed a systematic, multi-tiered approach for the initial biological screening of substituted quinoline-3-carboxamides for anticancer, antimicrobial, and anti-inflammatory activities. The protocols provided are based on well-established, reproducible methods that allow for the reliable identification of active compounds.

Compounds that demonstrate significant and dose-dependent activity in these primary and secondary screens should be advanced to more sophisticated mechanistic studies. For anticancer agents, this may involve specific kinase inhibition assays or Western blot analysis to confirm target engagement. [7]For antimicrobials, determining the mode of action (bacteriostatic vs. bactericidal) is a critical next step. For anti-inflammatory candidates, evaluation in chronic inflammation models and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) can provide deeper mechanistic insight. [21]This structured progression from broad screening to focused investigation is paramount for the successful development of novel quinoline-3-carboxamide-based therapeutics.

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Unveiling the Therapeutic Potential of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The quinoline carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This structural motif is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, immunomodulatory, antimicrobial, and neuroprotective effects. The specific compound of interest, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, possesses the characteristic features of this class, suggesting a high probability of clinically relevant biological activity. This guide provides a comprehensive exploration of potential therapeutic targets for this molecule, grounded in the established activities of structurally related quinoline derivatives. We will delve into the rationale for investigating these targets and provide detailed, field-proven methodologies for their experimental validation.

I. Primary Therapeutic Arenas and Potential Molecular Targets

Based on extensive analysis of the quinoline carboxamide literature, we have identified three primary therapeutic arenas for which 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a promising candidate: Oncology, Neurodegenerative Disorders, and Immuno-inflammation.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The quinoline carboxamide scaffold has been extensively investigated for its anticancer properties, with several derivatives showing potent activity against various cancer cell lines. The potential mechanisms of action are multifaceted, suggesting that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide may exert its effects through the modulation of several key oncogenic pathways.

  • Protein Kinases: A significant number of quinoline derivatives function as protein kinase inhibitors.[1][2][3] Key kinases that could be targeted by our lead compound include:

    • ATM Kinase: As a central player in the DNA damage response (DDR), inhibition of ATM kinase can sensitize cancer cells to chemo- and radiotherapy.[4][5]

    • EGFR, BRAFV600E, and HER-2: These are well-validated oncogenic drivers in a variety of cancers.[1][2][3]

    • Protein Kinase CK2: This kinase is involved in cell growth, proliferation, and suppression of apoptosis, making it an attractive cancer target.[6]

    • Src, FAK, and Paxillin: These are key components of focal adhesion signaling, which is crucial for cancer cell migration and metastasis.[7]

  • DNA Damage and Apoptosis Pathways:

    • Topoisomerase II: Inhibition of this enzyme leads to DNA strand breaks and induction of apoptosis.[1]

    • Intrinsic Apoptosis Pathway: Some quinoline-3-carboxylate derivatives have been shown to up-regulate this pathway, leading to cancer cell death.[8]

  • Cholesteryl Ester Transfer Protein (CETP): While primarily associated with cardiovascular disease, CETP inhibitors have also demonstrated anticancer activity.[6]

Neurodegenerative Disorders: Targeting the Pathological Hallmarks of Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinolinone-3-carboxamide derivatives have shown promise in this area by simultaneously addressing several key aspects of AD pathology.[9]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of current AD therapy, aiming to increase acetylcholine levels in the brain.[9]

  • Amyloid-β Aggregation: Preventing the aggregation of amyloid-β (Aβ) peptides into toxic plaques is a major therapeutic goal in AD.[9]

  • Oxidative Stress: The antioxidant properties of quinoline derivatives can help to mitigate the neuronal damage caused by reactive oxygen species.[9]

Immuno-inflammation: Modulating the Body's Response

Certain quinoline-3-carboxamide compounds, such as roquinimex, exhibit potent immunomodulatory effects.[6] This suggests that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide could be a valuable lead for developing therapies for autoimmune diseases and other inflammatory conditions.

  • P2X7 Receptor: This receptor plays a crucial role in inflammation and is overexpressed in several cancers. Antagonism of the P2X7 receptor can dampen inflammatory responses.[10]

II. Experimental Workflows for Target Identification and Validation

The following section outlines a logical, step-by-step approach to experimentally validate the potential therapeutic targets for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to confirm the biological activity of the compound in the prioritized therapeutic areas.

  • Cell Line Selection:

    • Oncology: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

    • Neurodegeneration: SH-SY5Y neuroblastoma cells are a common model for studying neurotoxicity and neuroprotection.

    • Immuno-inflammation: Macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) can be used to assess immunomodulatory effects.

  • Compound Preparation: Prepare a stock solution of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound at various concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Assessment: Use a standard assay such as MTT, XTT, or CellTiter-Glo to quantify cell viability or proliferation.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values to determine the compound's potency.

Target-Based Assays

Once a phenotypic effect is confirmed, the next step is to investigate the compound's activity against the specific molecular targets identified in Section I.

  • Kinase Selection: Based on the oncology rationale, prioritize kinases such as ATM, EGFR, BRAFV600E, HER-2, and CK2.

  • Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) or a radiometric assay using a purified recombinant kinase.

  • Assay Procedure:

    • Incubate the kinase, substrate, ATP, and varying concentrations of the test compound in the appropriate reaction buffer.

    • Initiate the reaction by adding ATP.

    • Stop the reaction after a defined time period.

    • Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Determine the IC50 value of the compound for each kinase.

  • Enzyme Source: Use purified human AChE and BChE.

  • Assay Principle (Ellman's Method):

    • The enzyme hydrolyzes a substrate (e.g., acetylthiocholine for AChE) to produce thiocholine.

    • Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically.

  • Procedure:

    • Pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cellular Mechanism of Action Studies

These experiments aim to confirm that the compound's effects in cells are mediated by the identified molecular target.

  • Cell Treatment: Treat cancer cells (e.g., HCT116) with 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, with and without a DNA damaging agent (e.g., etoposide) to activate the DDR pathway.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-p53, γH2AX).

    • Use a secondary antibody conjugated to HRP for detection.

  • Data Analysis: Quantify the changes in protein phosphorylation levels to assess the inhibition of the ATM kinase pathway.

In Silico and Biophysical Methods

Computational and biophysical techniques can provide valuable insights into the compound-target interaction.

  • Molecular Docking:

    • Obtain the crystal structure of the putative target protein from the Protein Data Bank (PDB).

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide to the target's active site.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein on a sensor chip.

    • Flow different concentrations of the compound over the chip.

    • Measure the change in the refractive index to determine the binding kinetics (kon, koff) and affinity (KD).

III. Data Presentation and Visualization

Quantitative Data Summary
Assay Type Potential Target Key Metric Example Value
Cell ViabilityCancer Cell ProliferationIC50 / GI501.5 µM
Kinase InhibitionATM KinaseIC500.8 µM
Kinase InhibitionEGFRIC502.1 µM
Cholinesterase InhibitionAChEIC505.3 µM
Biophysical BindingTarget ProteinKD0.5 µM
Signaling Pathway and Workflow Diagrams

ATM_Signaling_Pathway DNA_Damage DNA Damage ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active, phosphorylated) ATM_inactive->ATM_active Activation p53 p53 ATM_active->p53 Phosphorylation p53_p p53 (phosphorylated) p53->p53_p Cell_Cycle_Arrest Cell Cycle Arrest p53_p->Cell_Cycle_Arrest Apoptosis Apoptosis p53_p->Apoptosis Compound 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Compound->ATM_active Inhibition

Caption: ATM Signaling Pathway and Point of Inhibition.

Target_Validation_Workflow Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Target_Based_Assays Target-Based Assays (e.g., Kinase Inhibition) Phenotypic_Screening->Target_Based_Assays Cellular_MoA Cellular Mechanism of Action (e.g., Western Blot) Target_Based_Assays->Cellular_MoA Biophysical_Validation Biophysical Validation (e.g., SPR) Cellular_MoA->Biophysical_Validation Lead_Optimization Lead Optimization Biophysical_Validation->Lead_Optimization

Sources

Methodological & Application

Synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. This protocol details a highly efficient one-pot synthesis, offering researchers a reliable and reproducible method for obtaining this target molecule.

Introduction and Significance

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminoquinoline-3-carboxamide moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutic agents. The title compound, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, incorporates the 2-aminoquinoline core with an N-(3-chlorophenyl)amide substituent, a structural feature often associated with enhanced biological activity through specific interactions with biological targets. This detailed protocol is designed to empower researchers in synthesizing this valuable compound for further investigation in drug discovery programs.

Reaction Principle: The Friedländer Annulation

The synthesis of the 2-aminoquinoline core of the target molecule is efficiently achieved through a variation of the classic Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4] In this protocol, we will utilize a one-pot approach where 2-aminobenzaldehyde reacts with N-(3-chlorophenyl)-2-cyanoacetamide. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminoquinoline ring system. This one-pot method is advantageous due to its operational simplicity, high atom economy, and often straightforward product isolation.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminobenzaldehydeReagent Grade, ≥98%Sigma-Aldrich
N-(3-Chlorophenyl)-2-cyanoacetamide≥97%Combi-Blocks
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Merck
Distilled Water
Ethyl Acetate (EtOAc)HPLC GradeFor extraction and chromatography
HexaneHPLC GradeFor chromatography
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254

Safety Precautions: This protocol involves the use of chemicals that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol, 1.0 eq) and N-(3-chlorophenyl)-2-cyanoacetamide (1.95 g, 10 mmol, 1.0 eq).

  • Solvent Addition: To the flask, add 40 mL of anhydrous ethanol. Stir the mixture at room temperature to achieve a homogeneous suspension.

  • Catalyst Addition: Prepare a 1 M aqueous solution of sodium hydroxide. Add 0.2 mL of the 1 M NaOH solution (0.2 mmol, 0.02 eq) to the reaction mixture. The addition of a catalytic amount of base is crucial for promoting the condensation reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • A yellow precipitate of the product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.

  • Purification:

    • The crude product is often of high purity. However, for obtaining analytically pure material, recrystallization from hot ethanol or purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) can be performed.

  • Drying and Characterization:

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Causality Behind Experimental Choices

  • One-Pot Synthesis: This approach is chosen for its efficiency, reducing the number of synthetic steps, purification procedures, and overall reaction time.[4][5]

  • Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and facilitates the reaction under reflux conditions. Its polarity is suitable for the condensation and cyclization steps.

  • Catalytic Sodium Hydroxide: A catalytic amount of a base like NaOH is sufficient to deprotonate the active methylene group of the cyanoacetamide, initiating the Knoevenagel condensation with the aldehyde group of 2-aminobenzaldehyde.

  • Recrystallization/Chromatography: These standard purification techniques are employed to remove any residual starting materials or by-products, ensuring the high purity of the final compound required for biological assays and further research.

Data Presentation

ParameterValue
Reactant 1 2-Aminobenzaldehyde
Reactant 2 N-(3-Chlorophenyl)-2-cyanoacetamide
Solvent Ethanol
Catalyst Sodium Hydroxide (catalytic)
Reaction Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Typical Yield 85-95% (crude)
Purification Method Recrystallization/Column Chromatography

Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction_Vessel Reaction in Ethanol (Catalytic NaOH, Reflux) 2-Aminobenzaldehyde->Reaction_Vessel N-(3-chlorophenyl)-2-cyanoacetamide N-(3-chlorophenyl)-2-cyanoacetamide N-(3-chlorophenyl)-2-cyanoacetamide->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Final_Product 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Purification->Final_Product

Caption: Workflow for the one-pot synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]

  • Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; do Carmo Carreiras, M.; Soriano, E. Recent Advances in the Friedländer Reaction. Chem. Rev.2009 , 109 (6), 2652–2671. [Link]

  • Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Dömling, A.; et al. Cyanoacetamides (IV): Versatile One-Pot Route to 2-Quinoline-3-carboxamides. ACS Comb. Sci.2012 , 14 (5), 316–322. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. 2-Aminoquinoline-3-carboxamide. [Link]

  • LookChem. N-(3-CHLORO-PHENYL)-2-CYANO-ACETAMIDE. [Link]

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In Vitro Assay Development for Quinoline-3-Carboxamide Inhibitors: A-to-Z Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline-3-Carboxamide Inhibitors

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of inhibitors with significant therapeutic potential. These compounds have garnered substantial interest in drug development for their potent activity against various diseases, particularly cancer and autoimmune disorders.[1][2] Their mechanisms of action are varied, with prominent examples targeting critical cellular processes such as nucleotide metabolism and DNA damage repair.

This guide provides a comprehensive overview of the essential in vitro assays required for the discovery and characterization of novel quinoline-3-carboxamide inhibitors. We will delve into the mechanistic underpinnings of their primary targets, provide detailed, step-by-step protocols for robust biochemical and cell-based assays, and explain the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient in vitro testing cascade for this important class of molecules.

Section 1: Targeting De Novo Pyrimidine Biosynthesis - DHODH Inhibition

A significant number of quinoline-3-carboxamide inhibitors exert their effects by targeting dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is crucial for the synthesis of pyrimidines, which are essential components of DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[5] Consequently, DHODH is a well-validated therapeutic target.[6]

The DHODH-Catalyzed Reaction and Its Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[6] The enzyme is located on the inner mitochondrial membrane and utilizes a flavin mononucleotide (FMN) cofactor.[7] Quinoline-3-carboxamide inhibitors like Brequinar act by binding to the ubiquinone-binding site of DHODH, thereby competitively inhibiting the enzyme with respect to this co-substrate.[8] This blockade leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the inhibition of cell proliferation.[4][6]

Diagram: De Novo Pyrimidine Biosynthesis Pathway and Site of Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis inhibitor Quinoline-3-Carboxamide Inhibitors (e.g., Brequinar) inhibitor->Orotate Blocks Conversion

Caption: Inhibition of DHODH by quinoline-3-carboxamides blocks the conversion of dihydroorotate to orotate.

Protocol 1: Biochemical DHODH Inhibition Assay (DCIP Reduction)

This spectrophotometric assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of DHODH in a purified system. It relies on the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor, coupled to the oxidation of dihydroorotate.[4][6][9] The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH (a truncated form is often used for better solubility)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (or Decylubiquinone)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[4][10]

  • Test Inhibitor (Quinoline-3-Carboxamide)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Prepare a 10 mM stock of Coenzyme Q10 in DMSO.

    • Prepare a 2.5 mM stock of DCIP in the assay buffer.

    • Prepare a 10 mM stock of DHO in DMSO.

  • Assay Setup:

    • Add 2 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Prepare a working solution of recombinant human DHODH in the assay buffer (e.g., 20 nM, the optimal concentration should be determined empirically).[4]

    • Add 178 µL of the diluted DHODH solution to each well.

    • Incubate the plate for 30 minutes at 25°C to allow for inhibitor-enzyme binding.[4]

  • Initiate and Measure the Reaction:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[4]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

Reagent Stock Concentration Volume per Well Final Concentration
Test Inhibitor10 mM in DMSO2 µL of serial dilutionVariable
DHODH Enzyme(Empirically determined)178 µL(e.g., 20 nM)
Reaction Mix(See above)20 µLDHO (500 µM), DCIP (200 µM), CoQ10 (100 µM)
Total Volume 200 µL

Section 2: Cellular Assays for Assessing Inhibitor Efficacy and On-Target Activity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context. These assays assess the downstream consequences of target engagement, such as effects on cell proliferation and viability.

Protocol 2: Cell Proliferation/Viability Assay (WST-1 or MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active metabolism reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product, which can be quantified by spectrophotometry.[4]

Materials:

  • Cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, MOLM-13)

  • Complete cell culture medium

  • Test Inhibitor (Quinoline-3-Carboxamide)

  • WST-1 or MTT reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of the inhibitor or DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • Measurement:

    • Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.[4] If using MTT, add the reagent and incubate, followed by a solubilization step to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8).[4]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Protocol 3: Uridine Rescue Experiment for On-Target Validation

A critical self-validating step for any DHODH inhibitor is the uridine rescue experiment. Since DHODH inhibition blocks de novo pyrimidine synthesis, the cytotoxic or cytostatic effects of the inhibitor can be reversed by supplying cells with an exogenous source of pyrimidines, such as uridine, which can be utilized via the pyrimidine salvage pathway. A significant restoration of cell viability in the presence of uridine confirms that the inhibitor's primary mechanism of action is on-target.[4]

Procedure:

  • Follow the cell proliferation assay protocol as described above.

  • In a parallel set of wells, co-treat the cells with the same serial dilutions of the test inhibitor and a final concentration of 100 µM uridine.[4]

  • After the 48-72 hour incubation, measure cell viability using the WST-1 or MTT assay.

  • Compare the EC₅₀ values of the inhibitor in the absence and presence of uridine. A significant rightward shift in the EC₅₀ curve in the presence of uridine provides strong evidence for on-target DHODH inhibition.[5]

Diagram: Experimental Workflow for DHODH Inhibitor Evaluation

workflow start Quinoline-3-Carboxamide Inhibitor biochem_assay Protocol 1: Biochemical DHODH Assay (DCIP Reduction) start->biochem_assay cell_assay Protocol 2: Cell Proliferation Assay (e.g., WST-1, MTT) start->cell_assay ic50 Determine IC₅₀ biochem_assay->ic50 conclusion Conclusion on Efficacy ic50->conclusion ec50 Determine EC₅₀ cell_assay->ec50 rescue_exp Protocol 3: Uridine Rescue Experiment ec50->rescue_exp on_target Confirm On-Target Activity rescue_exp->on_target on_target->conclusion

Caption: A typical workflow for evaluating the efficacy of a DHODH inhibitor.

Section 3: Exploring Alternative Mechanisms and Broader Cytotoxicity

The quinoline-3-carboxamide scaffold is not limited to DHODH inhibition. Certain derivatives have been shown to target other critical cellular proteins, such as Ataxia-Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA damage response (DDR) pathway.[11] Others, like Tasquinimod, exhibit more pleiotropic effects, modulating the tumor microenvironment by interacting with proteins like S100A9.[7][10] Therefore, a comprehensive in vitro evaluation should include assays to probe these alternative mechanisms and assess broader cytotoxic effects like apoptosis induction.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test Inhibitor (Quinoline-3-Carboxamide)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test inhibitor at various concentrations (e.g., around the EC₅₀ value) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel quinoline-3-carboxamide inhibitors. By systematically evaluating direct target engagement through biochemical assays and assessing the downstream cellular consequences, researchers can confidently determine the potency, efficacy, and mechanism of action of their compounds. The inclusion of on-target validation experiments like the uridine rescue assay is critical for ensuring the scientific integrity of the findings. Furthermore, exploring broader cytotoxic effects and alternative mechanisms of action will provide a more complete understanding of the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). ResearchGate. [Link]

  • Mechanisms of action of tasquinimod on the tumour microenvironment. (n.d.). PubMed. [Link]

  • Mechanisms of action of tasquinimod on the tumour microenvironment. (n.d.). PMC - NIH. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. (2025). NIH. [Link]

  • Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment. (2015). The Journal for ImmunoTherapy of Cancer. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). Wiley Online Library. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). PubMed. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC - PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

  • Cell cycle distribution following 24 h exposure to different... (n.d.). ResearchGate. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (n.d.). PMC - NIH. [Link]

  • Leflunomide Inhibits Pyrimidine De Novo Synthesis in Mitogen-Stimulated T-lymphocytes From Healthy Humans. (n.d.). PubMed. [Link]

  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. (2025). ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2025). PMC - NIH. [Link]

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. (2022). PMC - NIH. [Link]

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Application Notes and Protocols: Investigating the Anticancer Potential of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Research

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this class, quinoline-3-carboxamide derivatives have emerged as a focal point of contemporary cancer research. These compounds exhibit a diverse range of antitumor activities, often attributed to their ability to interfere with critical cellular signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2][3] This document provides a comprehensive guide for researchers on the application of a specific analogue, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide , in cancer cell line-based research. We will delve into its hypothesized mechanism of action, provide detailed protocols for its evaluation, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinases

While the precise molecular targets of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide are still under active investigation, extensive research on structurally related 2-aminoquinoline-3-carboxamide derivatives points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action.[4] One of the key RTKs implicated is the Platelet-Derived Growth Factor Receptor (PDGFR).[3][4]

In many cancers, the PDGFR signaling pathway is aberrantly activated, leading to uncontrolled cell growth, proliferation, and angiogenesis. The binding of the PDGF ligand to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/AKT and MAPK/ERK pathways, both of which are central to cell survival and proliferation.[5] It is hypothesized that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide acts as a competitive inhibitor at the ATP-binding site of the PDGFR kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.

Proposed PDGFR Signaling Pathway and Point of Inhibition

PDGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS PDGF PDGF Ligand PDGF->PDGFR Binds Compound 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Compound->PDGFR Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

This protocol is used to investigate whether the compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Target Validation

This technique is used to confirm the inhibition of the proposed target (e.g., PDGFR) and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-PDGFR, anti-PDGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence detection system. Analyze the changes in the phosphorylation status of the target proteins.

Experimental Workflow

experimental_workflow start Start: Select Cancer Cell Lines mtt Protocol 1: MTT Assay start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Protocol 2: Annexin V/PI Staining ic50->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis ic50->cell_cycle western_blot Protocol 4: Western Blotting ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48[Experimental Value]
MDA-MB-231Breast Adenocarcinoma48[Experimental Value]
HCT116Colorectal Carcinoma48[Experimental Value]
A549Lung Carcinoma48[Experimental Value]

Note: The IC50 values are to be determined experimentally.

Interpretation: The IC50 values will provide a quantitative measure of the compound's potency against different cancer cell lines. A lower IC50 value indicates higher potency. Differences in sensitivity across cell lines may suggest a dependency on specific genetic backgrounds or pathway activations.

Conclusion and Future Directions

The protocols and information provided herein offer a robust framework for the initial investigation of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide as a potential anticancer agent. The hypothesized mechanism of action as a PDGFR inhibitor provides a strong rationale for its evaluation. Further studies could explore its efficacy in 3D cancer models (spheroids or organoids) and in vivo animal models to validate its therapeutic potential.[6] Additionally, kinase profiling assays can be employed to determine the broader selectivity of the compound against a panel of kinases, which is crucial for understanding its potential off-target effects.

References

  • Neuroquantology. (2026). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of.... [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. [Link]

  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition …. [Link]

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  • PubMed. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. [Link]

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Application of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in Antimicrobial Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Carboxamides

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3][4] Within this privileged scaffold, quinoline-3-carboxamides have emerged as a particularly promising class of compounds, with various analogues exhibiting significant antimicrobial efficacy.[5][6][7] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of a specific novel compound: 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide .

This document will provide a comprehensive framework for investigating the antimicrobial potential of this compound, from initial screening to more in-depth mechanistic studies. The protocols outlined herein are based on established, standardized methodologies to ensure scientific rigor and reproducibility.[8][9][10] While providing a robust starting point, researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and target microorganisms.

Part 1: Initial Antimicrobial Screening

The initial phase of evaluating a novel compound involves determining its fundamental antimicrobial activity. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of a novel compound.[8][11]

Protocol 1: Broth Microdilution for MIC Determination

1. Preparation of Compound Stock Solution:

  • Accurately weigh 10 mg of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.
  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent will depend on the compound's solubility.
  • Bring the final volume to 1 mL with the chosen solvent to achieve a stock concentration of 10 mg/mL.
  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
  • Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth - MHB).[12][14]
  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]
  • Dilute this suspension 1:100 in the appropriate broth to obtain a working inoculum of approximately 1.5 x 10⁶ CFU/mL.

3. Preparation of Microtiter Plate:

  • Dispense 100 µL of sterile MHB into wells A2 through A12 of a 96-well microtiter plate. Well A1 will serve as the initial point for serial dilution.
  • Add 200 µL of the highest concentration of the test compound to well A1.
  • Perform a two-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly, and continue this process down to well A10. Discard 100 µL from well A10.
  • Well A11 will serve as the growth control (broth and inoculum, no compound), and well A12 will be the sterility control (broth only).[15]

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to wells A1 through A11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
  • Cover the plate with a sterile lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][16]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (35°C, 16-20h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17][18] This is determined by subculturing from the wells of the MIC assay that show no visible growth.[17]

Protocol 2: MBC Determination

1. Subculturing from MIC Plate:

  • From the wells of the completed MIC assay that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 10 µL aliquot to a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar - MHA).
  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

2. Incubation:

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

3. Interpretation of Results:

  • Following incubation, count the number of colonies on each plate.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][19]

Data Presentation: MIC and MBC Values

MicroorganismGram StainMIC (µg/mL) of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamideMBC (µg/mL) of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamidePositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]Gentamicin[Insert Data]
Enterococcus faecalisPositive[Insert Data][Insert Data]Ampicillin[Insert Data]

Part 2: Investigating the Mechanism of Action

Understanding how a novel antimicrobial compound exerts its effect is crucial for its development as a therapeutic agent. Based on the known mechanisms of other quinoline derivatives, two potential targets for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide are the bacterial cell membrane and DNA gyrase.[20][21]

Bacterial Cell Membrane Integrity Assay

This assay assesses whether the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components. This can be evaluated using fluorescent dyes that differentiate between cells with intact and compromised membranes.[22] A common method utilizes a combination of SYTO 9 and propidium iodide (PI).[23][24][25]

Protocol 3: Membrane Integrity Assay using Fluorescence Microscopy

1. Preparation of Bacterial Suspension:

  • Grow the test bacteria to the mid-logarithmic phase.
  • Harvest the cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in PBS to a concentration of approximately 1 x 10⁷ CFU/mL.

2. Treatment with the Compound:

  • In separate microcentrifuge tubes, add the bacterial suspension and the test compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
  • Incubate at 37°C for a defined period (e.g., 30, 60, and 120 minutes).

3. Staining:

  • Following incubation, add a mixture of SYTO 9 and propidium iodide to each tube according to the manufacturer's instructions (e.g., from a LIVE/DEAD BacLight™ kit).[23]
  • Incubate in the dark at room temperature for 15 minutes.

4. Visualization and Analysis:

  • Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.
  • Visualize the cells using a fluorescence microscope with appropriate filters for SYTO 9 (green fluorescence, indicating all cells) and PI (red fluorescence, indicating cells with damaged membranes).
  • Capture images and quantify the percentage of red-staining (membrane-compromised) cells relative to the total number of green-staining cells.
DNA Gyrase Inhibition Assay

Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[20][21] An in vitro assay can determine if 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide inhibits the supercoiling activity of DNA gyrase.

Protocol 4: DNA Gyrase Supercoiling Assay

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture containing:
  • DNA gyrase reaction buffer
  • Relaxed plasmid DNA (e.g., pBR322)
  • ATP
  • Purified DNA gyrase enzyme
  • Varying concentrations of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.
  • Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no compound).

2. Incubation:

  • Incubate the reaction mixture at 37°C for 1 hour.

3. Analysis of DNA Topology:

  • Stop the reaction by adding a stop buffer containing a DNA loading dye.
  • Load the samples onto a 1% agarose gel.
  • Perform gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).
  • Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

4. Interpretation of Results:

  • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form by DNA gyrase.
  • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Hypothesized Mechanism of Action Workflow

MoA_Workflow cluster_membrane Membrane Disruption Pathway cluster_gyrase DNA Gyrase Inhibition Pathway Compound 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Membrane_Interaction Interaction with Bacterial Cell Membrane Compound->Membrane_Interaction Gyrase_Binding Binding to DNA Gyrase Compound->Gyrase_Binding Permeabilization Increased Membrane Permeability Membrane_Interaction->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Cell_Death_Membrane Cell Death Leakage->Cell_Death_Membrane Supercoiling_Inhibition Inhibition of DNA Supercoiling Gyrase_Binding->Supercoiling_Inhibition Replication_Block Blockage of DNA Replication Supercoiling_Inhibition->Replication_Block Cell_Death_Gyrase Cell Death Replication_Block->Cell_Death_Gyrase

Caption: Hypothesized mechanisms of action for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

References

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High-Throughput Screening of Quinoline-3-Carboxamide Libraries: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline-3-Carboxamides

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These agents have demonstrated a wide range of biological activities, including the modulation of critical cellular pathways involved in cancer, inflammation, and infectious diseases. Notably, derivatives of this class have been investigated as potent inhibitors of protein kinases, such as Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, and as modulators of protein-protein interactions.[1][2] The successful identification of novel and efficacious quinoline-3-carboxamide-based drug candidates from large chemical libraries hinges on the strategic application of robust and sensitive high-throughput screening (HTS) methodologies.

This guide provides a detailed overview of established HTS methods suitable for the screening of quinoline-3-carboxamide libraries. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the implementation of pertinent biochemical and cell-based assays. The focus is on providing a self-validating framework for each protocol, ensuring the generation of high-quality, reproducible data.

Navigating the Screening Funnel for Quinoline-3-Carboxamide Libraries

The selection of an appropriate HTS assay is contingent upon the biological target and the desired therapeutic mechanism of action. For quinoline-3-carboxamide libraries, which are often designed to target enzymes or disrupt protein-protein interactions, a tiered screening approach is recommended. This typically involves a primary screen to identify "hits" from a large compound collection, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[3]

G cluster_0 Primary High-Throughput Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Large Compound Library Large Compound Library Biochemical Assay Biochemical Assay Large Compound Library->Biochemical Assay e.g., FP, TR-FRET, AlphaLISA Cell-Based Assay Cell-Based Assay Large Compound Library->Cell-Based Assay e.g., Reporter Gene, High-Content Primary Hits Primary Hits Biochemical Assay->Primary Hits Cell-Based Assay->Primary Hits Orthogonal Assays Orthogonal Assays Primary Hits->Orthogonal Assays Different technology Dose-Response Analysis Dose-Response Analysis Orthogonal Assays->Dose-Response Analysis Determine IC50/EC50 Validated Hits Validated Hits Dose-Response Analysis->Validated Hits SAR Studies SAR Studies Validated Hits->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling FP_Principle cluster_0 High Polarization cluster_1 Low Polarization Kinase Kinase Complex Kinase-Tracer Complex Kinase->Complex Tracer Fluorescent Tracer Tracer->Complex FreeTracer Free Tracer InhibitedKinase Inhibited Kinase Complex->InhibitedKinase Displacement by Inhibitor Inhibitor Inhibitor Inhibitor->InhibitedKinase

Caption: The principle of a competitive Fluorescence Polarization assay for kinase inhibitors.

Detailed Protocol: FP-Based Screening for ATM Kinase Inhibitors

This protocol is designed for a 384-well plate format and is optimized for the identification of inhibitors of ATM kinase.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Recombinant Human ATM Kinase: Purified, active enzyme.

  • Fluorescent Tracer: A suitable fluorescently labeled, ATP-competitive ATM kinase inhibitor.

  • Quinoline-3-Carboxamide Library: Compounds dissolved in 100% DMSO.

  • Positive Control: A known, potent ATM kinase inhibitor (e.g., KU-55933).

  • Negative Control: DMSO.

  • 384-well, low-volume, black, flat-bottom plates.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the quinoline-3-carboxamide library into the wells of a 384-well plate.

    • Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Enzyme and Tracer Preparation:

    • Prepare a 2X solution of ATM kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • The optimal concentrations of both kinase and tracer should be predetermined through checkerboard titration experiments to achieve a robust assay window.

  • Assay Reaction:

    • Add 5 µL of the 2X ATM kinase solution to each well.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • The final assay volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Validation:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. [4]Z' ≥ 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 5
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Up to 1%
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust technology that minimizes interference from compound autofluorescence and scattered light by employing long-lifetime lanthanide donors. [5]It is highly suitable for studying kinase activity and protein-protein interactions.

Principle of the Assay: In a kinase assay, a biotinylated substrate peptide and a lanthanide-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the lanthanide donor (e.g., Europium) and a fluorescent acceptor (e.g., streptavidin-allophycocyanin) into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.

Detailed Protocol: TR-FRET Assay for ATM Kinase Activity

Materials and Reagents:

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.

  • Recombinant Human ATM Kinase.

  • Biotinylated Substrate Peptide: A peptide containing a phosphorylation site for ATM (e.g., a p53-derived peptide).

  • ATP.

  • Stop/Detection Buffer: 10 mM EDTA, 0.1% BSA in a suitable buffer.

  • Europium-labeled Anti-phospho-substrate Antibody.

  • Streptavidin-Allophycocyanin (SA-APC).

  • Quinoline-3-Carboxamide Library.

  • 384-well, low-volume, white plates.

Protocol Steps:

  • Compound Plating: As described in the FP protocol.

  • Kinase Reaction:

    • Add 2.5 µL of a 4X solution of ATM kinase and biotinylated substrate peptide in kinase reaction buffer to each well.

    • Initiate the reaction by adding 2.5 µL of a 4X solution of ATP in kinase reaction buffer.

    • Incubate at room temperature for 90 minutes.

  • Reaction Termination and Detection:

    • Add 5 µL of stop/detection buffer containing the Europium-labeled antibody and SA-APC to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the time-resolved fluorescence on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

    • The TR-FRET signal is typically expressed as the ratio of the acceptor to the donor emission.

II. Cell-Based Assays: Probing Cellular Phenotypes

Cell-based assays provide a more physiologically relevant context for screening, as they assess the activity of compounds in a living system. [6]They are essential for identifying compounds that modulate cellular pathways and for assessing cytotoxicity.

A. Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. [7][8]They typically involve a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor.

Principle of the Assay: If a quinoline-3-carboxamide compound inhibits a kinase upstream of a transcription factor, the transcription factor will not be activated, and the expression of the reporter gene will be reduced, leading to a decrease in the luminescent or fluorescent signal.

Detailed Protocol: Luciferase Reporter Assay for NF-κB Pathway Inhibition

Materials and Reagents:

  • Cell Line: A human cell line (e.g., HEK293) stably transfected with a luciferase reporter construct driven by an NF-κB response element.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Stimulant: Tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay Reagent.

  • Quinoline-3-Carboxamide Library.

  • 384-well, solid white, tissue culture-treated plates.

Protocol Steps:

  • Cell Plating:

    • Seed the reporter cell line into 384-well plates at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Add 50 nL of each library compound to the wells.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Add TNF-α to all wells (except for the unstimulated controls) to a final concentration that elicits a robust reporter response.

    • Incubate for 6 hours at 37°C.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence on a plate reader.

B. High-Content Screening (HCS) for Phenotypic Analysis

High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in individual cells. [9][10]This technology is invaluable for identifying compounds that induce specific cellular changes, such as apoptosis, cell cycle arrest, or the translocation of proteins.

Principle of the Assay: Cells are treated with library compounds and then stained with fluorescent dyes or antibodies that label specific cellular components. Automated microscopy acquires images of the cells, and image analysis software quantifies various parameters, such as nuclear morphology, protein localization, and cell viability.

HCS_Workflow Cell Plating Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Staining Fluorescent Staining (e.g., DAPI, Phalloidin, Antibodies) Compound Treatment->Staining Image Acquisition Automated Microscopy Staining->Image Acquisition Image Analysis Feature Extraction Image Acquisition->Image Analysis Data Interpretation Phenotypic Profiling Image Analysis->Data Interpretation

Caption: A typical workflow for a High-Content Screening assay.

Detailed Protocol: HCS Assay for Induction of Apoptosis

Materials and Reagents:

  • Cancer Cell Line: e.g., HeLa or A549.

  • Cell Culture Medium.

  • Fluorescent Dyes: Hoechst 33342 (for nuclear staining), Annexin V-FITC (for early apoptosis), and Propidium Iodide (for late apoptosis/necrosis).

  • Quinoline-3-Carboxamide Library.

  • 384-well, black, clear-bottom, tissue culture-treated plates.

Protocol Steps:

  • Cell Plating and Compound Treatment: As described in the reporter gene assay protocol.

  • Staining:

    • After the desired incubation period with the compounds (e.g., 24 hours), add a cocktail of Hoechst 33342, Annexin V-FITC, and Propidium Iodide to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Image Acquisition:

    • Image the plates using an automated high-content imaging system, acquiring images in the appropriate channels for each fluorescent dye.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells.

    • Quantify parameters such as nuclear condensation (from Hoechst staining), Annexin V-FITC intensity, and Propidium Iodide intensity for each cell.

  • Data Analysis:

    • Classify cells as viable, early apoptotic, late apoptotic, or necrotic based on the quantified parameters.

    • Identify compounds that significantly increase the percentage of apoptotic cells compared to the negative control.

III. Troubleshooting and Considerations for Screening Quinoline-3-Carboxamide Libraries

Screening campaigns can be susceptible to various artifacts and sources of error. Proactive troubleshooting and careful data analysis are essential for success.

Common Issues and Mitigation Strategies:

IssuePotential CauseMitigation Strategy
Compound Autofluorescence Intrinsic fluorescence of the quinoline scaffold.Use TR-FRET or AlphaLISA assays, which are less susceptible to this interference. For fluorescence-based assays, measure fluorescence in the absence of assay reagents as a counterscreen.
Compound Precipitation Poor aqueous solubility of some quinoline-3-carboxamides.Visually inspect assay plates for precipitates. Reduce the final compound concentration. Use solubility-enhancing excipients in the assay buffer.
Assay Interference Compounds may inhibit coupling enzymes in the assay or interfere with the detection technology.Perform counterscreens against individual assay components. Use orthogonal assays with different detection methods to confirm hits. [11]
High False Positive Rate Promiscuous inhibitors, compound aggregation.Implement stringent hit confirmation criteria. Use computational filters to remove known problematic chemotypes from the library. [12]

Conclusion

The successful discovery of novel quinoline-3-carboxamide-based therapeutic agents is highly dependent on the rational selection and rigorous implementation of high-throughput screening assays. This guide has provided a framework for approaching the screening of these important compound libraries, with detailed protocols for both biochemical and cell-based assays. By understanding the principles behind each technology, adhering to best practices in assay development and validation, and being mindful of potential pitfalls, researchers can maximize the efficiency and effectiveness of their screening campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • Burke, T. J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence. [Link]

  • Clemons, P. A., et al. (2009). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology.
  • Degorce, F., et al. (2009).
  • Glicksman, M. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Hanson, Q., et al. (2020). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech Application Note. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Janzen, W. P. (2014). Screening for small-molecule modulators of protein-protein interactions.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Medicinal Chemistry. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research.
  • Martin, S., et al. (2012). Cell-Based RNAi Assay Development for HTS. Assay Guidance Manual.
  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology.
  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. [Link]

  • Simpson, J. C. (2008). Genome-wide High Content Analysis of cellular pathways. European Pharmaceutical Review. [Link]

  • Sittampalam, G. S., et al. (2012). High-Throughput Screening: Evolution of Technology and Methods. Assay Guidance Manual.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Weber, A. M., & Ryan, A. J. (2015). ATM and ATR as therapeutic targets in cancer. Pharmacology & Therapeutics.
  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Zhou, W., et al. (2015).

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A Guide to Greener Quinoline Synthesis: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Traditional synthesis methods, however, often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents.[2][3] This comprehensive guide details green chemistry approaches to quinoline synthesis, providing researchers, scientists, and drug development professionals with a robust resource for sustainable chemical production. We will explore a range of innovative techniques including microwave-assisted synthesis, ultrasound-promoted reactions, the use of eco-friendly solvents and catalysts, and the elegance of multicomponent reactions. This document provides not only the theoretical underpinnings of these methods but also detailed, field-proven protocols to facilitate their adoption in the laboratory.

The Imperative for Green Quinoline Synthesis

The quinoline nucleus is a privileged structure in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][4] Classical methods for constructing this bicyclic heterocycle, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental in accessing a vast chemical space of quinoline derivatives.[2][4] However, these traditional syntheses are often plagued by drawbacks that are misaligned with modern principles of green chemistry. These limitations include:

  • Harsh Reaction Conditions: High temperatures and strong acids are frequently required, leading to significant energy consumption and potential safety hazards.[2][3]

  • Hazardous Reagents: The use of toxic oxidizing agents, such as arsenic pentoxide in some variations of the Skraup synthesis, poses considerable risks to researchers and the environment.[5]

  • Volatile Organic Solvents (VOCs): Many traditional methods rely on VOCs, which contribute to air pollution and have associated health risks.[2]

  • Poor Atom Economy: Some multi-step classical syntheses generate substantial chemical waste, a key concern in sustainable chemistry.[6]

The adoption of green chemistry principles in quinoline synthesis addresses these challenges by focusing on the design of processes that are more environmentally benign, efficient, and safer.[1][6] This shift not only minimizes the environmental impact of chemical synthesis but can also lead to improved reaction times, higher yields, and simplified purification procedures.[1][7]

Core Principles of Green Quinoline Synthesis

The green synthesis of quinolines is guided by the twelve principles of green chemistry. The approaches discussed in this guide particularly emphasize the following:

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// Edges GC -> ES [label="Energy Efficiency"]; GC -> GS [label="Safer Solvents"]; GC -> GCat [label="Catalysis"]; GC -> MCR [label="Maximize Atom Economy"]; ES -> QS; GS -> QS; GCat -> QS; MCR -> QS; } dot

Caption: Core Green Chemistry Principles Applied to Quinoline Synthesis.

Microwave-Assisted Quinoline Synthesis: A Revolution in Reaction Times

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[7][8] By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[5][9]

Comparative Data of Microwave-Assisted vs. Conventional Synthesis
Reaction TypeCatalyst/Conditions (Conventional)Time (Conventional)Yield (Conventional)Catalyst/Conditions (Microwave)Time (Microwave)Yield (Microwave)Reference
Skraup SynthesisH₂SO₄, As₂O₅, refluxSeveral hoursModerateH₂SO₄, As₂O₅MinutesModerate[5]
Catalyst-free MCREthanol, reflux4-6 hours72-90%Ethanol8-10 minutes88-96%[2]
Friedländer SynthesisAcid/base catalyst, refluxHoursGoodVarious catalysts, solvent-freeMinutesExcellent[10]
Protocol: Microwave-Assisted, Catalyst-Free, One-Pot Synthesis of Quinoline Derivatives

This protocol is adapted from a multi-component condensation reaction described by Chidurala et al.[2]

Materials:

  • Benzene-1,3-diol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Acetoacetanilide (1 mmol)

  • Ethanol (5 mL)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzene-1,3-diol (1 mmol), the aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 100 °C) for 8-10 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

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Caption: General workflow for microwave-assisted quinoline synthesis.

Ultrasound-Assisted Quinoline Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient means of promoting reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.[4][11][12]

Advantages of Ultrasound in Quinoline Synthesis:
  • Reduced Reaction Times: Ultrasound can dramatically shorten reaction times, often from hours to minutes.[12][13]

  • Milder Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts.[13]

  • Improved Yields and Purity: The enhanced reactivity can lead to higher product yields and cleaner reaction profiles.[11]

  • Energy Efficiency: Ultrasound is an energy-efficient method for promoting chemical reactions.[14]

Protocol: Ultrasound-Assisted N-Alkylation for Quinoline-Imidazole Hybrids

This protocol is based on the work of Diaconu et al. for the synthesis of hybrid quinoline-imidazole derivatives.[11][12]

Materials:

  • Quinoline-imidazole precursor (1 mmol)

  • Alkylating agent (e.g., alkyl halide) (1.2 mmol)

  • Appropriate solvent (e.g., acetone, acetonitrile)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Dissolve the quinoline-imidazole precursor (1 mmol) in a suitable solvent in a reaction flask.

  • Add the alkylating agent (1.2 mmol) to the solution.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 1 to 2 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Green Solvents and Catalysts: A Paradigm Shift in Reaction Media

The choice of solvent and catalyst are critical factors in the greenness of a synthetic protocol. Moving away from hazardous solvents and stoichiometric reagents towards benign alternatives and recyclable catalysts is a cornerstone of sustainable chemistry.

Green Solvents in Quinoline Synthesis
  • Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for many organic reactions, including the synthesis of quinolines.[2][15]

  • Ethanol: Derived from renewable resources and biodegradable, ethanol is another excellent green solvent choice.[1][15]

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts.[16][17][18] Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic compounds.[16][17][19]

Heterogeneous and Biocatalysts
  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling, which is a key advantage in green chemistry.[20][21][22] Examples used in quinoline synthesis include zeolites, magnetic nanoparticles, and functionalized silica.[20][23][24]

  • Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions.[25][26][27] The use of enzymes like monoamine oxidase (MAO-N) and α-amylase in quinoline synthesis represents a frontier in green chemistry, providing highly specific and environmentally friendly synthetic routes.[25][27]

Protocol: Heterogeneous Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines

This protocol is a general representation based on the use of nanocatalysts as described in the literature.[1][23]

Materials:

  • Aromatic amine (1 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Heterogeneous nanocatalyst (e.g., CdO@ZrO₂, Fe₃O₄@SiO₂–SO₃H) (catalytic amount, e.g., 10 mol%)[1][2]

  • Ethanol or water (5-10 mL)

Procedure:

  • To a mixture of the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol) in a round-bottom flask, add the heterogeneous nanocatalyst.[1]

  • Add a green solvent like ethanol or water.[1][2]

  • Reflux the reaction mixture with stirring for the time specified in the literature.

  • Monitor the reaction's progress via TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration or with an external magnet if it is magnetic.[23] The catalyst can be washed, dried, and reused for subsequent reactions.[23]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

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Caption: Workflow for quinoline synthesis using a recyclable heterogeneous catalyst.

Multicomponent Reactions (MCRs): Elegance in Synthesis

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials.[6][28] This approach is highly valued in green chemistry for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[6][29] Several MCRs, such as the Povarov and Gewald reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds.[6][30]

Key Advantages of MCRs for Quinoline Synthesis:
  • High Atom Economy: MCRs minimize waste by incorporating most of the atoms from the starting materials into the final product.[6]

  • Efficiency: They reduce the number of synthetic steps, saving time, energy, and resources.[28][30]

  • Molecular Diversity: The convergent nature of MCRs allows for the rapid creation of libraries of compounds for screening in drug discovery.[6][28]

Conclusion and Future Outlook

The green synthesis of quinolines is a rapidly evolving field that offers significant advantages over traditional methods. By embracing alternative energy sources, green solvents and catalysts, and atom-economical reaction designs, chemists can synthesize these vital heterocyclic compounds in a more sustainable, efficient, and safer manner. The continued development of novel catalysts, particularly in the realms of nanocatalysis and biocatalysis, promises to further enhance the green credentials of quinoline synthesis. The protocols and principles outlined in this guide provide a practical framework for researchers to implement these greener approaches in their own laboratories, contributing to a more sustainable future for chemical synthesis and drug development.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • National Center for Biotechnology Information. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • ACS Publications. (2005). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction.
  • Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • American Chemical Society. (2005). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction.
  • Alam, M. M., et al. (2019). Green recipes to quinoline: A review. European Journal of Medicinal Chemistry, 164, 465-492.
  • Royal Society of Chemistry. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances, 7(79), 50193-50201.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Retrieved from [Link]

  • National Institutes of Health. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Retrieved from [Link]

  • ACS Publications. (2011). New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. Industrial & Engineering Chemistry Research, 50(21), 11947–11952.
  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • ResearchGate. (n.d.). Multi‐component for the synthesis of quinoline derivatives 525. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2021). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (2025). (a)
  • ACS Publications. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Organic Letters, 25(8), 1334–1339.
  • PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential.
  • Royal Society of Chemistry. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(61), 38656-38668.
  • National Center for Biotechnology Information. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic liquids catalyzed synthesis of quinoline derivatives (98) from aminoacetophenone (96) and ketone (97). Retrieved from [Link]

  • R Discovery. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines. Retrieved from [Link]

  • Thieme. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from [Link]

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  • Semantic Scholar. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Retrieved from [Link]

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Sources

Application Notes and Protocols: 2-Amino-N-(3-chlorophenyl)quinoline-3-carboxamide as a Putative Molecular Probe for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential application of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide as a molecular probe. While direct experimental data for this specific compound is not extensively available in current literature, this guide is constructed based on the well-documented activities of structurally related quinoline-3-carboxamide derivatives. This class of compounds has emerged as a promising scaffold for the development of kinase inhibitors, particularly targeting pathways involved in DNA damage response and cancer cell proliferation.[1][2] This application note will, therefore, extrapolate from existing research to propose a scientific framework for the characterization and utilization of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide as a molecular probe. The protocols provided are designed to be robust and self-validating, enabling researchers to systematically investigate the compound's biological activity.

Introduction: The Quinoline-3-Carboxamide Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] The introduction of a carboxamide moiety at the 3-position has been a particularly fruitful strategy for developing compounds with potent and selective biological effects.[3]

Recent studies have highlighted the potential of quinoline-3-carboxamide derivatives as inhibitors of critical cellular kinases, such as Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2] Inhibition of the DDR pathway is a clinically relevant strategy to sensitize cancer cells to chemo- and radiotherapy.[1][2]

The subject of this guide, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, combines the quinoline-3-carboxamide core with two key substitutions: an amino group at the 2-position and a 3-chlorophenyl group on the carboxamide nitrogen. The 2-amino substitution is of particular interest as it has been incorporated into other quinoline-based kinase inhibitors, suggesting it may contribute to target binding.[5][6] The 3-chlorophenyl moiety is a common substituent in kinase inhibitors, often involved in hydrophobic interactions within the ATP-binding pocket of the target kinase.

Postulated Mechanism of Action and Scientific Rationale

Based on the literature for analogous compounds, it is hypothesized that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide functions as an ATP-competitive kinase inhibitor. The planar quinoline ring system can mimic the adenine core of ATP, while the substituents provide specificity and additional binding interactions.

Potential Target: ATM Kinase and the DNA Damage Response

Several quinoline-3-carboxamide derivatives have been identified as inhibitors of ATM kinase.[1][2] ATM is a serine/threonine kinase that is activated by DNA double-strand breaks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. In many cancers, the DDR pathway is upregulated, contributing to treatment resistance.[1]

The proposed mechanism of inhibition involves the quinoline nitrogen acting as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The 2-amino group could potentially form additional hydrogen bonds, enhancing binding affinity and selectivity. The N-(3-chlorophenyl) group is predicted to occupy a hydrophobic pocket adjacent to the ATP-binding site.

Diagram 1: Postulated Signaling Pathway Inhibition

G cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream phosphorylates Probe 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Probe->ATM inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Caption: Postulated inhibition of the ATM kinase signaling pathway.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can be predicted using computational methods. These predictions are useful for initial experimental design, such as determining appropriate solvent systems and assessing potential cell permeability.

PropertyPredicted ValueSignificance
Molecular Weight~300 g/mol Adherence to Lipinski's rule of five for drug-likeness.
LogP3-4Indicates good membrane permeability.
Hydrogen Bond Donors2The amino and amide groups can participate in target binding.
Hydrogen Bond Acceptors3The quinoline nitrogen, carbonyl oxygen, and potentially the chlorine atom can act as acceptors.

Experimental Protocols

The following protocols provide a roadmap for the initial characterization and application of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide as a molecular probe.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on ATM and other DDR-related kinases.

Materials:

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide (synthesized and purified)

  • Recombinant human ATM kinase (and other kinases of interest)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • Kinase buffer

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and the compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring incorporated radioactivity or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. Including a panel of kinases is crucial to assess selectivity.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with its intended target within a cellular context.

Materials:

  • Cancer cell line known to have active DDR signaling (e.g., a line with known DNA repair defects)

  • 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • Antibodies for Western blotting (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-p53)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the compound at various concentrations for a specified time.

  • Induction of DNA Damage: After compound treatment, expose the cells to a DNA damaging agent to activate the ATM pathway.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Perform SDS-PAGE to separate the proteins, transfer them to a membrane, and probe with antibodies against the phosphorylated (active) form of ATM and its downstream targets, as well as total protein levels as a control.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Rationale: This experiment demonstrates that the compound can penetrate the cell membrane and inhibit the activity of the target kinase in its native environment, as evidenced by a reduction in the phosphorylation of its downstream substrates.

Diagram 2: Experimental Workflow for Probe Validation

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays a Synthesis & Purification b In Vitro Kinase Assay (IC50 Determination) a->b c Selectivity Profiling (Kinase Panel) b->c d Cellular Target Engagement (Western Blot) c->d Proceed if potent & selective e Cell Viability/Cytotoxicity Assay (e.g., MTT) d->e f Phenotypic Assays (e.g., Cell Cycle Analysis) e->f

Caption: A logical workflow for the validation of a novel molecular probe.

Data Interpretation and Troubleshooting

Expected OutcomePotential IssueTroubleshooting Steps
Potent inhibition of ATM in vitro.Low or no activity.- Confirm compound identity and purity (NMR, MS).- Check kinase activity with a known inhibitor.- Optimize assay conditions (ATP concentration, incubation time).
Dose-dependent decrease in phospho-ATM in cells.No change in phosphorylation.- Assess cell permeability (e.g., using a cellular thermal shift assay).- Increase compound concentration or incubation time.- Confirm activation of the pathway by the DNA damaging agent.
Selective cytotoxicity in cancer cells.General cytotoxicity.- The compound may have off-target effects. Perform broader kinase profiling.- Reduce the compound concentration.

Conclusion and Future Directions

2-Amino-N-(3-chlorophenyl)quinoline-3-carboxamide represents a promising, yet uncharacterized, molecular entity. Based on the established pharmacology of related compounds, it holds potential as a molecular probe for studying kinase signaling, particularly within the DNA Damage Response pathway. The protocols outlined in this guide provide a systematic approach to validate its activity, selectivity, and cellular effects. Successful characterization of this compound could provide a valuable tool for cancer research and drug discovery, enabling a deeper understanding of the role of specific kinases in disease and facilitating the development of novel therapeutics.

References

  • Jisha, V. S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Naik, N., & Koorbanally, N. A. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. IntechOpen. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Shinde, S. S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Use of quinoline-3-carboxamide compounds (US5726183A).
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). Journal of the Iranian Chemical Society, 15, 235-244. [Link]

  • Jida, M. M. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Basrah Researches (Sciences), 38(2), 58-66. [Link]

  • Jendrzejczak, A., et al. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(11), 3321. [Link]

  • Patel, K., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2187. [Link]

  • Rehman, J. U., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 27(19), 6524. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles 5a–l. [Link]

  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. [Link]

  • ResearchGate. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

I. Overview of the Synthetic Strategy

The synthesis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide can be efficiently achieved through a two-stage process. The first stage involves the construction of the core heterocyclic system, 2-aminoquinoline-3-carboxylic acid, via a modified Friedländer annulation. The second stage is the crucial amide bond formation between the quinoline carboxylic acid and 3-chloroaniline. Each stage presents its own set of challenges, which we will address in detail.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Amide Coupling A 2-Aminobenzaldehyde C Friedländer Annulation A->C B Ethyl 2-cyanoacetate B->C D 2-Amino-3-cyanoquinoline C->D E Hydrolysis D->E F 2-Aminoquinoline-3-carboxylic acid E->F I Amidation F->I G 3-Chloroaniline G->I H Amide Coupling Reagent H->I J 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide I->J

Caption: Overall synthetic workflow for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during your experiments in a question-and-answer format.

Stage 1: Synthesis of 2-Aminoquinoline-3-carboxylic Acid

Question 1: My Friedländer reaction to form the quinoline core is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize it?

Answer: Low yields and byproduct formation in the Friedländer synthesis are often due to suboptimal reaction conditions, particularly the choice of catalyst and temperature.[1][2]

  • Probable Cause 1: Inappropriate Catalyst. The traditional Friedländer synthesis can be catalyzed by either acids or bases.[1] For the reaction between 2-aminobenzaldehyde and an active methylene compound like ethyl 2-cyanoacetate, a base catalyst is generally preferred to deprotonate the active methylene group. However, strong bases can also promote self-condensation of the aldehyde.

    • Solution: A milder base, such as piperidine or triethylamine, is often effective. You can also explore the use of Lewis acid catalysts, which have been shown to improve yields in some cases.[3][4]

  • Probable Cause 2: High Reaction Temperature. Elevated temperatures can lead to the formation of tarry byproducts and decomposition of the starting materials or product.[2]

    • Solution: It is crucial to carefully control the reaction temperature. We recommend starting at a lower temperature (e.g., 80 °C in ethanol) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Probable Cause 3: Inefficient Hydrolysis. The hydrolysis of the intermediate 2-amino-3-cyanoquinoline to the carboxylic acid requires careful control of conditions to avoid decomposition.

    • Solution: A step-wise hydrolysis can be beneficial. First, hydrolyze the cyano group to a carboxamide under controlled acidic or basic conditions, and then hydrolyze the amide to the carboxylic acid. Alternatively, direct hydrolysis with a mixture of sulfuric acid and water at a controlled temperature can be effective.

Question 2: I am observing poor regioselectivity in my quinoline synthesis. What can I do to improve it?

Answer: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer synthesis.[2] While 2-aminobenzaldehyde is symmetrical in terms of its reactive sites for this specific annulation, if you were to use a substituted derivative, the choice of catalyst and reaction conditions would be critical in directing the cyclization.

Stage 2: Amide Coupling

Question 3: My amide coupling reaction between 2-aminoquinoline-3-carboxylic acid and 3-chloroaniline has a low or no product yield. What are the common culprits?

Answer: Several factors can lead to low or no product formation in amide coupling reactions. The most common issues are incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[5]

  • Probable Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be activated to react with the amine. If the coupling reagent is not suitable or used in insufficient amounts, the activation will be incomplete.[5][6]

    • Solution: For this specific coupling, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is highly recommended, especially if steric hindrance is a factor.[6] Ensure you are using at least 1.1 equivalents of the coupling reagent.

  • Probable Cause 2: Amine Deactivation. The amine can be rendered non-nucleophilic through protonation. This is a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling takes place.[5]

    • Solution: The addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[5][6] Use at least 2-3 equivalents of the base to neutralize any generated acids and to ensure the amine remains in its free, nucleophilic form.

  • Probable Cause 3: Presence of Water. Water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[5][7]

    • Solution: It is critical to use anhydrous solvents (e.g., DMF, DCM) and reagents.[5][7] Ensure your glassware is thoroughly dried before use.

  • Probable Cause 4: Steric Hindrance. While not extreme in this case, the quinoline and substituted phenyl rings can introduce some steric bulk that slows the reaction.[6]

    • Solution: Pre-activation of the carboxylic acid can be beneficial. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also help overcome the activation energy barrier.

G Start Low/No Amide Product Q1 Is the carboxylic acid fully activated? Start->Q1 S1 Increase equivalents of coupling reagent (e.g., HATU, PyBOP). Pre-activate the acid before adding the amine. Q1->S1 No Q2 Is the amine nucleophilic? Q1->Q2 Yes S1->Q2 S2 Add a non-nucleophilic base (e.g., DIPEA, TEA). Ensure sufficient equivalents (2-3 eq). Q2->S2 No Q3 Are the reaction conditions anhydrous? Q2->Q3 Yes S2->Q3 S3 Use anhydrous solvents and reagents. Dry glassware thoroughly. Q3->S3 No Q4 Is steric hindrance an issue? Q3->Q4 Yes S3->Q4 S4 Consider a more reactive coupling reagent. Slightly increase reaction temperature. Q4->S4 Yes End Improved Yield Q4->End No S4->End

Caption: Troubleshooting decision tree for difficult amide couplings.

Question 4: I am observing significant side reactions during the amide coupling step. How can I minimize them?

Answer: The primary side reaction of concern in amide coupling is racemization if a chiral center is present. While our target molecule is achiral, other side reactions can occur.

  • Probable Cause: N-Acylurea Formation. When using carbodiimide coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and halts the desired reaction.[6]

    • Solution: The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can suppress this side reaction.[5] These additives form a more stable activated ester that is less prone to rearrangement.

  • Probable Cause: Reaction with the 2-Amino Group. The 2-amino group on the quinoline ring is also a nucleophile and could potentially react.

    • Solution: In most cases, the carboxylic acid at the 3-position will preferentially form an intramolecular hydrogen bond with the 2-amino group, reducing its nucleophilicity. However, if self-condensation or polymerization is observed, protecting the 2-amino group might be necessary, although this adds extra steps to the synthesis.

Purification and Characterization

Question 5: I am having difficulty purifying the final product. It seems to be sticking to the silica gel column.

Answer: Quinoline derivatives are basic, and this can cause issues during silica gel chromatography, which is acidic.[8] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, poor separation, and in some cases, decomposition.[8]

  • Solution 1: Neutralize the Silica Gel. You can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine to the mobile phase. This will compete with your product for the acidic sites on the silica gel, allowing for better elution.

  • Solution 2: Use an Alternative Stationary Phase. If the issue persists, consider using a different stationary phase for chromatography, such as neutral or basic alumina. Reverse-phase chromatography (C18) can also be an effective purification method for this type of compound.

  • Solution 3: Crystallization. If the crude product is reasonably pure, crystallization can be an excellent final purification step to obtain a highly pure product. Experiment with different solvent systems to find one that gives good quality crystals.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Aminoquinoline-3-carboxylic acid
  • To a solution of 2-aminobenzaldehyde (1.0 eq) in absolute ethanol, add ethyl 2-cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product, ethyl 2-aminoquinoline-3-carboxylate, may precipitate. Filter the solid and wash with cold ethanol.

  • To the crude ester, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to 100 °C for 2-3 hours, or until the hydrolysis is complete (monitored by LC-MS).

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated solution of sodium hydroxide until a pH of ~5-6 is reached.

  • The precipitated 2-aminoquinoline-3-carboxylic acid is then filtered, washed with cold water, and dried under vacuum.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve 2-aminoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-chloroaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

  • Purify the crude product by column chromatography or crystallization as described in the troubleshooting section.

IV. Data Presentation: Optimization of Reaction Conditions

The following tables provide a summary of typical screening results for optimizing the amide coupling reaction.

Table 1: Screening of Coupling Reagents

EntryCoupling Reagent (1.1 eq)Additive (1.1 eq)Base (3.0 eq)SolventTime (h)Conversion (%)
1EDCHOBtDIPEADMF1275
2DCCNHSTEADCM1260
3HATU-DIPEADMF4>95
4PyBOP-DIPEADMF690

Table 2: Screening of Solvents

EntryCoupling ReagentSolventTemperature (°C)Time (h)Conversion (%)
1HATUDCM251280
2HATUTHF251285
3HATUAcetonitrile251270
4HATUDMF254>95

Conversion determined by LC-MS analysis of the crude reaction mixture.

V. References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at:

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Available at:

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at:

  • BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. Available at:

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available at:

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at:

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. FAO AGRIS. Available at:

  • Unknown. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at:

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at:

  • Reddit. (2014). Amide coupling question. r/chemistry. Available at:

  • Unknown. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at:

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Available at:

  • Unknown. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at:

  • Tomar, R., et al. (2022). Methods for the synthesis of quinoline-3-carboxamides. SYNTHESIS-STUTTGART. Available at:

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Arch Pharm (Weinheim), 335(9), 403-10. Available at:

  • Unknown. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at:

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at:

  • Biosynth. (n.d.). 2-Aminoquinoline-3-carboxylic acid. Available at:

  • Unknown. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at:

  • Unknown. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at:

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at:

  • El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Sci-Hub. Available at:

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at:

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at:

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis. Available at:

  • Moussaoui, Y., et al. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at:

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. Available at:

  • Unknown. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at:

  • Sheng, et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Unknown. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Available at:

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Available at:

  • Unknown. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at:

  • Unknown. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at:

  • Unknown. (n.d.). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. KoreaScience. Available at:

  • Unknown. (n.d.). Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). Available at:

  • Unknown. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at:

  • Unknown. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. Available at:

  • Wikipedia. (n.d.). Quinoline. Available at:

  • Unknown. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH. Available at:

  • ResearchGate. (n.d.). Synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles 5a–l. Available at:

Sources

Overcoming solubility issues of quinoline-3-carboxamides in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline-3-Carboxamides

Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide

Welcome to the technical support center for overcoming solubility issues with quinoline-3-carboxamide compounds in biological assays. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of working with these promising but often challenging molecules. Poor aqueous solubility can lead to compound precipitation, inaccurate data, and unreliable assay results.[1][2] This resource is designed to equip you with the knowledge to mitigate these issues and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinoline-3-carboxamide derivative precipitates when I add it to my aqueous assay buffer. What is the most likely cause? A1: This is a common issue arising from the generally low aqueous solubility of many quinoline-3-carboxamide scaffolds.[3] The root cause is often the transition from a high-concentration stock solution, typically in an organic solvent like DMSO, to the aqueous environment of your assay buffer. Even a small percentage of DMSO may not be sufficient to maintain the compound's solubility at the desired final concentration, leading to precipitation.[1]

Q2: How can I visually confirm if my compound has precipitated in the assay plate? A2: Precipitation can sometimes be observed as a cloudy or hazy appearance in the well. For a more sensitive assessment, inspect the wells under a microscope. Precipitated compounds often appear as small, crystalline structures or an amorphous film at the bottom of the well. This is crucial as even non-visible micro-precipitates can significantly impact your results.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay? A3: The tolerance for DMSO varies significantly between cell lines and assay types. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, but it is essential to determine the specific tolerance of your system. Always run a vehicle control (assay buffer with the same final DMSO concentration) to assess any solvent-induced effects.

Q4: My compound precipitated out of its DMSO stock solution upon storage. What happened and what can I do? A4: Precipitation from DMSO stocks can occur for several reasons. DMSO is hygroscopic and can absorb water from the atmosphere, which may decrease the solubility of highly hydrophobic compounds over time.[2] Additionally, some compounds are simply not soluble at high concentrations (e.g., 10 mM) even in pure DMSO. To resolve this, you can try storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing the compound as a dry powder. Gently warming the solution or using sonication may help redissolve the precipitate, but always visually inspect for full dissolution before use.[2]

Q5: Can I just sonicate my assay plate to redissolve the precipitate? A5: While sonication can sometimes redissolve precipitates, it is generally not a recommended solution for assay plates. It may not fully redissolve the compound, leading to a non-homogenous solution and unreliable results. Furthermore, the energy from sonication can potentially damage cells or alter protein structures, interfering with the assay. The focus should be on preventing precipitation in the first place.

Troubleshooting & Optimization Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and solving common precipitation problems.

G cluster_0 Initial Observation cluster_3 Outcome start Compound Precipitation in Aqueous Buffer stock_conc Lower Stock & Working Concentration start->stock_conc Is final concentration >10 µM? ph_adjust Protocol 1: pH Adjustment cosolvent Protocol 2: Co-solvent Screening ph_adjust->cosolvent No improvement or pH shift not viable end_node Solubility Issue Resolved: Proceed with Assay ph_adjust->end_node Success cyclodextrin Protocol 3: Cyclodextrin Complexation cosolvent->cyclodextrin Assay interference or insufficient solubility cosolvent->end_node Success stock_conc->ph_adjust Precipitation persists stock_conc->end_node Success surfactants Use of Surfactants (e.g., Tween-80, Pluronics) cyclodextrin->surfactants surfactants->end_node Success

Caption: Effect of pH on quinoline solubility.

Step-by-Step Methodology:

  • Determine pKa: If possible, determine the pKa of your specific quinoline-3-carboxamide derivative using computational tools or literature values for similar scaffolds. The pKa of the parent quinoline is approximately 4.9. [4]2. Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Common buffers include MES, HEPES, and phosphate buffers.

  • Test Solubility:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Add the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.1%).

    • Incubate at the assay temperature for 1-2 hours.

  • Assess Precipitation: Visually inspect each sample for turbidity. For a more quantitative analysis, use nephelometry or light scattering if available.

  • Validate Assay Compatibility: Once a suitable pH is identified, confirm that the altered pH does not negatively impact your assay performance (e.g., enzyme activity, cell viability).

Trustworthiness (Self-Validation): Always include a "no compound" control at each pH to ensure the buffer itself does not interfere with the assay readout.

Protocol 2: Co-solvent Screening

Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. [5][6]They essentially create a more favorable environment for the drug molecule, preventing it from aggregating and precipitating.

Step-by-Step Methodology:

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. See the table below for common options.

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary assay buffer containing various concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).

  • Test Solubility:

    • Add your DMSO stock solution to each co-solvent/buffer mixture to the desired final compound concentration.

    • Keep the final DMSO concentration constant and as low as possible.

    • Incubate and assess precipitation as described in Protocol 1.

  • Validate Assay Compatibility: This is a critical step. Run vehicle controls for each successful co-solvent concentration to check for any inhibitory or activating effects on your biological target. For cell-based assays, perform a cytotoxicity test (e.g., MTT or LDH assay) to ensure the co-solvent concentration is not toxic.

Data Presentation: Common Co-solvents for Biological Assays

Co-solventTypical Conc. RangeAdvantagesPotential Issues & Considerations
Ethanol 1-5%Effective for many compounds; readily available.Can affect enzyme kinetics and cell membrane integrity at higher concentrations.
Propylene Glycol (PG) 1-10%Good solubilizing power; low volatility.Can be viscous; may interfere with some plate readers.
Polyethylene Glycol 400 (PEG-400) 1-10%Excellent solubilizer for highly lipophilic compounds.High viscosity can make pipetting difficult; potential for assay interference. [6]
Glycerol 1-10%Biocompatible; can act as a protein stabilizer.Very viscous; may not be as effective as other co-solvents.
Protocol 3: Cyclodextrin Complexation

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like quinoline-3-carboxamides, within their core, effectively shielding the hydrophobic part of the drug from the aqueous environment and forming a more water-soluble inclusion complex. [7][8]

G cluster_0 Cyclodextrin Encapsulation compound Quinoline-3-carboxamide (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophobic Core, Hydrophilic Exterior) cd->complex Encapsulation

Caption: Mechanism of cyclodextrin solubilization.

Step-by-Step Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the cyclodextrin in your assay buffer (e.g., 50-100 mM).

    • Prepare a concentrated stock of your compound in a suitable organic solvent (DMSO is common, but methanol or ethanol can also be used).

  • Form the Complex:

    • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or stirring. The molar ratio of cyclodextrin to compound is typically high (e.g., 100:1 to 1000:1) to ensure efficient encapsulation.

    • Allow the mixture to equilibrate for at least 1-2 hours at room temperature. Some protocols may benefit from gentle heating or sonication.

  • Dilute into Assay: Use the resulting complex solution as your stock for dilution into the final assay plate.

  • Validate Assay Compatibility: Run controls with the cyclodextrin alone at the final assay concentration to ensure it does not interfere with the biological system. Cyclodextrins can sometimes extract cholesterol from cell membranes, so a cytotoxicity check is advised for cell-based assays.

Trustworthiness (Self-Validation): The effectiveness of complexation can be confirmed by comparing the clarity of the cyclodextrin-compound solution to a control where the compound was added to the buffer without cyclodextrin.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2012). The role of the Biopharmaceutics Classification System (BCS) in drug development. AAPS J, 14(1), 1-10. Available from: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Curr Opin Chem Biol, 7(3), 402-408. Available from: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Adv Drug Deliv Rev, 59(7), 645-666. Available from: [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Int J Pharm, 420(1), 1-10. Available from: [Link]

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Available from: [Link]

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. ScienceDirect. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Available from: [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. J Develop Drugs, 5(2), 154. Available from: [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. Available from: [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Patel, J., & Patel, K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), 1-10. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharm, 2012, 195727. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. ResearchGate. Available from: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. NIH. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. Available from: [Link]

  • Quinoline-3-carboxamide derivatives as potential cholesteryl ester transfer protein inhibitors. Europe PMC. Available from: [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. MDPI. Available from: [Link]

  • Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. Available from: [Link]

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Technical Support Center: A Troubleshooting Guide for Quinoline-3-Carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline-3-carboxamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material. As a class of compounds with significant interest in medicinal chemistry, the ability to control their solid-state form is paramount for ensuring purity, stability, and desired bioavailability.[1][2][3] This document moves beyond simple protocols to explain the underlying principles, empowering you to diagnose and resolve issues effectively.

Part 1: Foundational FAQs - Understanding the "Why"

Before diving into specific problems, let's establish the core principles governing crystallization.

Q1: What is supersaturation, and why is it the most critical parameter in crystallization?

A1: Supersaturation is the thermodynamic driving force for crystallization. It is a state where a solution contains more dissolved solute than can be held at equilibrium. Without achieving supersaturation, neither the initial formation of crystal nuclei (nucleation) nor their subsequent growth can occur. It is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. However, the level of supersaturation is key; too high, and the compound may "crash out" as an amorphous powder or oil; too low, and nucleation may never begin.[4][5]

Q2: How should I approach selecting a solvent system for my quinoline-3-carboxamide derivative?

A2: Solvent selection is arguably the most influential factor in a crystallization experiment. The ideal solvent should exhibit moderate solubility for your compound at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility allows for a high yield upon cooling.

  • "Like Dissolves Like": Quinoline-3-carboxamides are aromatic heterocyclic compounds.[6] Their polarity can vary significantly based on other substituents. Start by screening solvents with varying polarities (e.g., alcohols, esters, ketones, and aromatic hydrocarbons).

  • Solvent Effects on Crystal Habit: The chosen solvent can dramatically influence the final crystal shape (habit).[7][8][9] This is due to specific interactions between the solvent and the growing crystal faces, which can either inhibit or promote growth in certain directions. A change from needles to plates, for instance, can be achieved simply by changing the solvent, which can have profound effects on filtration and handling.[9][10]

Table 1: General Solvent Screening Guide for Quinoline-3-Carboxamides

Solvent ClassExamplesPolarityBoiling Point (°C)Typical Interaction & Potential Outcome
Alcohols Methanol, Ethanol, IsopropanolHigh65-82Good H-bonding potential. Often good for initial dissolution, may require an anti-solvent for good yield.
Esters Ethyl AcetateMedium77Good balance of polarity. Can often yield high-quality, well-defined crystals.
Ketones AcetoneMedium-High56Strong solvent, useful for dissolving stubborn compounds. Low boiling point allows for easy removal.
Aromatics TolueneLow111π-stacking interactions can be favorable. Useful for less polar derivatives.
Ethers Tetrahydrofuran (THF)Medium66Good general-purpose solvent.
Halogenated Dichloromethane (DCM)Medium40Often too strong a solvent, but can be useful in anti-solvent pairs.
Anti-Solvents Heptane, Hexane, WaterLow / HighVariableUsed to reduce solubility and induce precipitation when added to a solution.

Part 2: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequent challenges in a direct question-and-answer format.

Issue 1: No Crystals Are Forming

Q: I've prepared a supersaturated solution and let it cool, but nothing has happened. What's wrong?

A: This is a failure of nucleation. The energy barrier to form the first stable crystal nucleus has not been overcome. Your solution is likely in a "metastable zone" where it is supersaturated but requires an additional trigger to crystallize.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections and glass fragments created can act as nucleation sites.[4]

  • Seeding: If you have a crystal from a previous batch (or even of a structurally similar compound), add a single, tiny crystal to the solution. This "seed" provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[4][11]

  • Increase Supersaturation: Your solution may not be concentrated enough. Try slowly evaporating some of the solvent to increase the solute concentration. Be cautious, as rapid evaporation can lead to the formation of powder instead of quality crystals.[4]

  • Drastic Cooling: Once the solution is at room temperature, place it in an ice bath or refrigerator. The significant drop in temperature will decrease solubility and may provide the necessary thermodynamic push for nucleation.

Issue 2: The Compound "Oils Out"

Q: Instead of crystals, a thick, sticky liquid or oil has separated from the solution. How do I fix this?

A: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating problem.[11][12] It occurs when the solute precipitates from the solution at a temperature above its melting point or when the supersaturation is so high that a solute-rich liquid phase forms instead of a solid one.[5][13][14] Impurities are a frequent culprit, as they can significantly depress the melting point of the mixture.[5][13]

Solutions:

  • Re-heat and Dilute: The most immediate fix is to return the flask to the heat source, re-dissolve the oil, and add more solvent (10-20% more).[13] This reduces the supersaturation, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully one that is below the compound's melting point.

  • Lower the Crystallization Temperature: If your compound is still oiling out, try setting the initial dissolution temperature lower. For example, instead of refluxing in ethanol (78 °C), try dissolving at 60 °C.

  • Change the Solvent: A different solvent may prevent oiling out entirely. Solvents that are poorer at solubilizing the compound may require higher temperatures to dissolve, but the resulting lower supersaturation at any given temperature can favor direct crystallization.[14]

  • Remove Impurities: If you suspect impurities are the cause, try a hot filtration or a charcoal treatment step before crystallization. Impurities often dissolve preferentially in the oil phase, so an oily product is often an impure one.[13][14]

Issue 3: Crystals Form Too Rapidly and Are Poor Quality

Q: As soon as I removed my flask from the heat, a mass of fine powder or tiny needles "crashed out." What does this mean?

A: This indicates that the solution was too supersaturated upon cooling, leading to explosive nucleation and very little time for ordered crystal growth. Rapid crystallization almost always traps impurities and solvent within the crystal lattice, resulting in a product of low purity.[13]

Solutions:

  • Increase Solvent Volume: The simplest solution is to use more solvent. Re-heat the solution, add 10-25% more solvent to dissolve the solid completely, and then allow it to cool again. This ensures the solution remains unsaturated for longer during the cooling process.[13]

  • Slow Down the Cooling Rate: Do not place the hot flask directly on the benchtop or in an ice bath. Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool. Slower cooling allows crystals to grow in a more orderly fashion, improving purity and size.[5]

  • Use a Solvent System with Higher Solubility: If the compound is barely soluble even at reflux, it will inevitably crash out. Select a solvent in which it is more soluble, allowing for a more controlled crystallization profile.

Part 3: Protocols and Visual Workflows

Experimental Protocols

Protocol 1: Standard Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude quinoline-3-carboxamide solid. Add a suitable solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. For optimal results, place the flask inside a larger beaker to slow the rate of heat exchange.

  • Maturation: Once at room temperature, allow the flask to stand undisturbed for several hours to maximize crystal growth.

  • Maximize Yield: Cool the flask further in an ice bath for 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and allow them to air dry completely.

Protocol 2: Troubleshooting Workflow Diagram

G start Crystallization Attempted issue What is the result? start->issue no_xtal No Crystals Formed issue->no_xtal No Solid oil_out Compound 'Oils Out' issue->oil_out Liquid Droplets poor_qual Poor Quality Crystals (Powder/Needles) issue->poor_qual Rapid Powdering good_xtal High-Quality Crystals issue->good_xtal Slow Growth sol_no_xtal 1. Scratch flask 2. Add seed crystal 3. Concentrate solution no_xtal->sol_no_xtal sol_oil_out 1. Re-heat and add solvent 2. Change solvent 3. Lower dissolution temp. oil_out->sol_oil_out sol_poor_qual 1. Use more solvent 2. Slow the cooling rate 3. Insulate the flask poor_qual->sol_poor_qual end_process Isolate & Dry Crystals good_xtal->end_process sol_no_xtal->end_process sol_oil_out->end_process sol_poor_qual->end_process

Caption: A decision tree for troubleshooting common crystallization outcomes.

Protocol 3: General Crystallization Workflow

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve filtrate Hot Filtration (remove insolubles) dissolve->filtrate cool Slow Cooling to RT filtrate->cool mature Maturation ( undisturbed ) cool->mature ice Ice Bath (maximize yield) mature->ice isolate Vacuum Filtration ice->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: The standard workflow for purification by recrystallization.

References

  • Technical Support Center: 8-Fluoroquinoline-3-carboxamide Crystallization. Benchchem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • Understanding the role of solvent in regulating the crystal habit. RSC Publishing.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ACS Publications.
  • Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate.
  • Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate.
  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Oiling out During Crystallization Processes: Experimental Investigation and Modeling. ResearchGate.
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. ResearchGate.
  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech.
  • Quinoline. Wikipedia. Available at: [Link]

  • The effect of solvent and crystallization conditions on habit modification of Carbamazepine. ResearchGate.
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.

Sources

Technical Support Center: Strategies to Enhance the Metabolic Stability of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into identifying and overcoming metabolic stability challenges associated with quinoline derivatives. Here, you will find practical, question-and-answer-based troubleshooting guides and FAQs to navigate the complexities of your experiments and accelerate your drug discovery programs.

Introduction: The Quinoline Scaffold and Metabolic Stability

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its aromatic and heterocyclic nature also makes it a prime substrate for metabolic enzymes, primarily Cytochrome P450 (CYP) and Aldehyde Oxidase (AO). Poor metabolic stability leads to rapid clearance, low bioavailability, and short half-life, often halting the development of otherwise promising candidates. This guide will equip you with the knowledge to proactively design more robust molecules and troubleshoot metabolic instability when it arises.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental aspects of quinoline metabolism and the assays used to assess it.

Q1: What are the primary metabolic "soft spots" on a quinoline derivative?

A1: The term "soft spot" refers to a site on the molecule that is most susceptible to metabolic enzymes. For quinoline derivatives, these are typically:

  • Aromatic Hydroxylation: The quinoline ring itself is electron-rich and prone to oxidation by CYP enzymes (e.g., CYP2E1, CYP1A2) to form hydroxylated metabolites.[2] Common sites include positions 3, 5, 6, and 8.

  • N-Oxidation: The quinoline nitrogen can be oxidized by CYP2A6 to form a quinoline-1-oxide.[2]

  • Aldehyde Oxidase (AO) Metabolism: AO, a cytosolic enzyme, often metabolizes nitrogen-containing heterocycles.[3][4] It typically attacks electron-deficient carbons adjacent to the ring nitrogen (e.g., the 2- and 4-positions), leading to the formation of quinolones.[5][6] This pathway becomes particularly important when CYP-mediated routes are blocked.[4][7]

  • Side Chain Oxidation: Alkyl or other substituted groups attached to the quinoline core are common sites for oxidation (e.g., benzylic hydroxylation, N-dealkylation, O-dealkylation).

Identifying these soft spots is the first critical step in improving metabolic stability.

Q2: Which in vitro assay should I start with to assess the metabolic stability of my new quinoline series?

A2: The Liver Microsomal Stability Assay is the standard starting point for assessing Phase I metabolic stability.[8][9]

  • Why it's the right choice: Liver microsomes are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I metabolism for many drugs.[9] The assay is cost-effective, amenable to high-throughput screening, and provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8]

  • What it tells you: A short half-life in this assay strongly suggests your compound is rapidly metabolized by CYP enzymes.

  • Limitations to keep in mind: This assay primarily evaluates Phase I (oxidative) metabolism and will not capture metabolism by cytosolic enzymes like Aldehyde Oxidase or Phase II (conjugative) enzymes.[8] If your compound is stable in microsomes but still shows high clearance in vivo, you will need to investigate these other pathways. For a more comprehensive view, a Hepatocyte Stability Assay can be used, as intact liver cells contain the full complement of metabolic enzymes.[8]

Q3: What is the difference between intrinsic clearance (CLint) and hepatic clearance?

A3: These terms describe different aspects of a drug's elimination, and understanding the distinction is crucial for interpreting your data.

  • In Vitro Intrinsic Clearance (CLint): This is the parameter you measure in your in vitro assays (e.g., microsomal or hepatocyte stability assays).[8] It reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. It is typically reported in units of µL/min/mg of microsomal protein or µL/min/million cells.[8]

  • In Vivo Hepatic Clearance (CLh): This is a physiological parameter that describes the volume of blood cleared of the drug by the liver per unit of time (e.g., mL/min/kg). It is influenced not only by the metabolic activity of the enzymes (CLint) but also by liver blood flow and the extent of drug binding to plasma proteins.

Your goal in running in vitro stability assays is to generate a reliable CLint value that can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the human hepatic clearance.

Section 2: Strategic Modifications to Enhance Stability

Once you have identified a metabolic liability, the next step is rational chemical modification. This section details proven strategies to block metabolic soft spots.

Q4: My quinoline derivative is rapidly hydroxylated on the carbocyclic ring. How can I block this?

A4: Aromatic hydroxylation is a common CYP-mediated liability. The most effective strategy is to block the susceptible position with a group that is resistant to oxidation.

  • Fluorination: Introducing a fluorine atom at the site of hydroxylation is a widely used and effective strategy.[10] The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[11] Furthermore, the high electronegativity of fluorine withdraws electron density from the aromatic ring, making it less favorable for oxidative attack by CYPs.[12]

  • Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom at the metabolic soft spot with its heavier isotope, deuterium, can significantly slow the rate of metabolism. The carbon-deuterium (C-D) bond has a higher vibrational energy and is 6-10 times more stable than a carbon-hydrogen (C-H) bond.[13] Because C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, this increased bond strength leads to a slower metabolic rate. This is known as the Kinetic Isotope Effect (KIE).

Table 1: Hypothetical Impact of Blocking Strategies on Metabolic Stability

CompoundModificationTarget SiteHuman Liver Microsome t½ (min)Rationale
Lead QuinolineNoneC-6 Position8Rapid hydroxylation at C-6.
Analog 1A6-FluoroC-6 Position55Fluorine blocks the site of oxidation.[10]
Analog 1B6-DeuteroC-6 Position25C-D bond is stronger, slowing metabolism.[13]
Q5: My compound is stable in microsomes but shows rapid clearance in hepatocytes and in vivo. What could be the cause, and how do I address it?

A5: This metabolic profile is a classic indicator of metabolism by non-microsomal enzymes, most notably Aldehyde Oxidase (AO) .[4][7] Since AO is a cytosolic enzyme, its activity is not captured in standard microsomal stability assays but is present in hepatocytes.[4]

Strategies to Mitigate AO Metabolism:

  • Introduce Steric Hindrance: AO has a large, flexible active site, but metabolism can be blocked by introducing bulky substituents near the site of oxidation (typically the carbon adjacent to the quinoline nitrogen).[3][14] For example, adding a larger group at the 3-position can shield the 2-position from AO-mediated attack.[3][14]

  • Modulate Electronics: AO preferentially oxidizes electron-deficient carbons.[7] You can decrease this liability by:

    • Adding electron-donating groups to the quinoline ring to increase electron density.

    • Replacing the quinoline with a less electron-deficient heterocycle as a bioisosteric replacement.[4]

  • Bioisosteric Replacement: In some cases, the entire quinoline scaffold may be the liability. Replacing it with a different heterocyclic core that is not an AO substrate can be an effective, albeit more synthetically intensive, strategy.[1]

Table 2: Hypothetical Example of Overcoming AO Liability

CompoundKey FeatureHLM t½ (min)Human Hepatocyte t½ (min)Primary Metabolic Pathway
Compound X3-H Quinoline> 605Aldehyde Oxidase[3][14]
Compound Y3-isopropyl Quinoline> 6048Steric bulk hinders AO.[3]
Q6: What are some effective bioisosteric replacements for metabolically labile groups on my quinoline derivative?

A6: Bioisosteric replacement is a powerful strategy to improve metabolic stability while retaining biological activity.[15] The goal is to swap a metabolically labile group for a more stable one with similar steric and electronic properties.

  • For Labile Methoxy Groups (O-demethylation):

    • Replacement: Replace -OCH₃ with -F or -CF₃.

    • Rationale: The C-F bond is not susceptible to cleavage like the O-CH₃ bond. This avoids the formation of phenol metabolites which can be reactive or subject to rapid Phase II conjugation.[16]

  • For Labile Phenyl Rings (Aromatic Oxidation):

    • Replacement: Replace a phenyl ring with a pyridine or other electron-deficient heterocycle.

    • Rationale: Pyridyl rings are generally more resistant to CYP-mediated oxidation due to their lower electron density.[15]

  • For Labile Amide Groups (Hydrolysis):

    • Replacement: Replace an amide with a 1,2,3-triazole or an oxadiazole.

    • Rationale: These five-membered heterocycles can mimic the hydrogen bond donor/acceptor properties of an amide bond but are resistant to enzymatic hydrolysis.[17]

Section 3: Troubleshooting Experimental Assays

This section provides step-by-step guides to diagnose and solve common problems encountered during in vitro metabolic stability experiments.

Q7: My results from the microsomal stability assay are inconsistent between runs. What are the likely causes and how do I fix it?

A7: Inconsistent results are a common frustration. A systematic approach is needed to identify the source of variability.

Troubleshooting Steps:

  • Check Positive Controls: Are the t½ values for your standard positive control compounds (e.g., Dextromethorphan, Midazolam) consistent across the runs?[18] If not, the issue is likely with the assay system itself (reagents, instrument). If they are consistent, the problem is likely specific to your test compound.

  • Evaluate Compound Solubility: Poor aqueous solubility can lead to inconsistent concentrations in the incubation.

    • Diagnosis: Visually inspect the incubation wells for precipitation. Measure the concentration at time zero to ensure it matches the intended starting concentration.

    • Solution: Decrease the final DMSO concentration in the incubation (must be <0.5%).[19] If solubility is still an issue, consider reformulating the compound or lowering the incubation concentration.

  • Assess Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal protein, artificially reducing the concentration and mimicking metabolic turnover.

    • Diagnosis: Run a control incubation with heat-inactivated microsomes. A significant drop in concentration in this control points to non-specific binding.

    • Solution: Consider using low-binding plates. If the problem persists, you may need to adjust the microsomal protein concentration.

  • Review Reagent Preparation: Ensure that the NADPH regenerating system is freshly prepared and that microsomes were thawed and handled correctly (kept on ice) to maintain enzymatic activity.[19][20]

Q8: I'm seeing a rapid disappearance of my compound in the assay, but I'm not sure if it's due to metabolic turnover or chemical instability. How can I differentiate between the two?

A8: This is a critical question, as you only want to optimize for metabolic, not chemical, instability. The key is to run a control incubation that contains all assay components except the enzyme cofactor.

Protocol: Differentiating Chemical vs. Metabolic Instability

  • Set Up Parallel Incubations:

    • Condition A (Metabolic): Test compound + Liver Microsomes + NADPH (cofactor).

    • Condition B (Chemical Stability Control): Test compound + Liver Microsomes + Buffer (no NADPH).[9][21]

  • Incubate and Sample: Follow your standard microsomal stability protocol, incubating both conditions at 37°C and taking samples at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Analyze and Interpret:

    • Scenario 1: High Metabolic Instability: You will see a rapid decline in compound concentration in Condition A, but a stable concentration in Condition B. This confirms the loss is NADPH-dependent and therefore enzymatic.

    • Scenario 2: Chemical Instability: You will see a similar rate of decline in both Condition A and Condition B. This indicates the compound is degrading in the assay buffer at 37°C, independent of enzymatic activity.

    • Scenario 3: Both: If you see a decline in both, but the rate is significantly faster in Condition A, your compound has both chemical and metabolic liabilities.

Q9: My compound shows very low turnover in the standard 60-minute microsomal assay. How can I get a reliable clearance value?

A9: For very stable compounds (low-turnover), the standard assay may not show enough degradation to calculate a reliable clearance rate.[22][23] This can lead to an underestimation of in vivo clearance.

Strategies for Low-Turnover Compounds:

  • Extend Incubation Time & Increase Protein Concentration: The simplest approach is to increase the "metabolic horsepower" of the assay.

    • Protocol: Increase the microsomal protein concentration (e.g., from 0.5 mg/mL to 1.0-2.0 mg/mL) and extend the incubation time (e.g., to 2 or 4 hours).[11]

    • Caution: Be aware that enzyme activity can decline over longer incubation periods, which may lead to non-linear kinetics.[11]

  • Switch to a More Active System (Hepatocyte Relay Assay): For extremely stable compounds, even extended microsomal incubations may not suffice.

    • Concept: The hepatocyte relay method involves incubating the compound with fresh suspensions of hepatocytes for a set period (e.g., 4 hours), then transferring the supernatant to a new batch of fresh hepatocytes for another incubation.[11][22] This process can be repeated to achieve cumulative incubation times of 20 hours or more, allowing for the measurement of very slow metabolism.[11]

Section 4: Experimental Workflows and Diagrams

Visualizing experimental processes ensures clarity and reproducibility. The following diagrams, rendered in DOT language, outline key workflows.

Standard Liver Microsomal Stability Assay Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Prepare Compound Stock (10 mM in DMSO) start_rxn Initiate Reaction (Add Compound & NADPH) prep_cpd->start_rxn prep_mic Thaw & Dilute Liver Microsomes pre_inc Pre-warm Microsomes & Buffer to 37°C prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System prep_nadph->start_rxn pre_inc->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Add ice-cold Acetonitrile with IS) time_points->quench precip Precipitate Protein (Centrifuge) quench->precip lcms Analyze Supernatant by LC-MS/MS precip->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for a typical liver microsomal stability assay.

Troubleshooting Workflow: Chemical vs. Metabolic Instability

G cluster_exp Experiment Design start Observation: Rapid Compound Loss cond_a Condition A: Microsomes + NADPH start->cond_a cond_b Condition B: Microsomes - NADPH start->cond_b analyze Analyze Loss Over Time cond_a->analyze cond_b->analyze result1 Loss only in A analyze->result1 [Loss(A) >> Loss(B)] result2 Similar Loss in A & B analyze->result2 [Loss(A) ≈ Loss(B)] result3 Loss in B, Faster Loss in A analyze->result3 [Loss(A) > Loss(B) > 0] conclusion1 Conclusion: Metabolic Instability result1->conclusion1 conclusion2 Conclusion: Chemical Instability result2->conclusion2 conclusion3 Conclusion: Both Liabilities result3->conclusion3

Caption: Decision tree for diagnosing the cause of compound loss.

References

  • Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(12), 1847-1855. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018). Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. Novartis OAK. Available from: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available from: [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available from: [Link]

  • White, A. D., et al. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Drug Design.org. (n.d.). Bioisosterism. Drug Design.org. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Cambridge MedChem Consulting. Available from: [Link]

  • Liang, S., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

  • Brear, P., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available from: [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 22-37. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Alfaro, J. F., & Jones, J. P. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4359-4368. Available from: [Link]

  • Strelevitz, T. J., et al. (2015). Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. Drug Metabolism and Disposition, 43(8), 1233-1243. Available from: [Link]

  • Strelevitz, T. J., et al. (2015). Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. Drug Metabolism and Disposition, 43(8), 1233-1243. Available from: [Link]

  • Shaffer, C. L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(10), 4770-4782. Available from: [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. Available from: [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 348-355. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Available from: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • XenoTech. (2013, September). XenoTech Webinar: Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter [Video]. YouTube. Available from: [Link]

  • Jones, J. P., et al. (2015). Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance. Drug Metabolism and Disposition, 43(11), 1735-1743. Available from: [Link]

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Reducing off-target effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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A-Level Support for Advanced Research Professionals

Topic: Strategies to Mitigate Off-Target Effects of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide and Related Analogs

Welcome to the technical support hub for researchers working with quinoline-3-carboxamide derivatives. The compound 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide belongs to a class of molecules built on a "privileged scaffold"—a molecular framework known to bind to multiple biological targets, particularly protein kinases.[1][2] This inherent activity is a double-edged sword: it provides a rich starting point for inhibitor design but also presents a significant challenge in achieving target specificity.

This guide provides field-proven troubleshooting strategies and advanced protocols to help you identify, understand, and systematically reduce the off-target effects of your quinoline-3-carboxamide-based compounds. Our focus is on maintaining scientific integrity through rigorous experimental design and data interpretation.

Section 1: Foundational Concepts: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. The ATP-binding pocket, the target for most small-molecule kinase inhibitors, is highly conserved across the kinome.[3][4] This conservation is the primary reason that achieving absolute selectivity is a significant challenge; an inhibitor designed for one kinase can often bind to the ATP pockets of many others.

Off-target effects stemming from this promiscuity can lead to:

  • Cellular Toxicity: Unintended inhibition of kinases essential for normal cell function can cause adverse events.[5]

  • Misinterpreted Data: A biological effect attributed to the inhibition of the primary target may, in fact, be caused by the inhibition of an unknown off-target kinase.

  • Reduced Therapeutic Efficacy: Off-target binding can reduce the concentration of the drug available to engage the intended target.

The quinoline-3-carboxamide scaffold has been successfully employed to develop inhibitors for various kinases, including ATM, BCR-ABL, and EGFR.[2][6][7][8][9] The strategies outlined below are designed to help you refine your specific derivative into a precise molecular probe or a viable therapeutic candidate.

Section 2: Troubleshooting Guide: Identifying and Characterizing Off-Target Effects

This section is structured as a series of common experimental challenges and provides a systematic approach to diagnosis and resolution.

Q1: My quinoline-3-carboxamide derivative demonstrates potent cellular activity, but it doesn't correlate with the inhibition of my primary target. How do I begin to investigate potential off-target effects?

This is a classic issue in early-stage drug discovery. The first step is to systematically rule out other causes and then build a case for off-target activity.

Workflow for Investigating Unexplained Cellular Activity

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Validation & SAR A Confirm Compound Identity & Purity (LC-MS, NMR) B Verify On-Target Engagement in Cells (e.g., NanoBRET®, CETSA) A->B If pure C Perform Dose-Response Curve (Is toxicity observed at concentrations relevant to on-target inhibition?) B->C If target is engaged D Broad Kinome Selectivity Screen (e.g., KinomeScan™, Reaction Biology) C->D If activity and toxicity diverge E Phenotypic Screening (e.g., Cell Painting, BioMAP®) G Validate Hits from Screens (Biochemical IC50 determination for top off-targets) D->G Analyze screen results F Computational Profiling (Predict potential off-targets based on structure) H Generate Structure-Inactive Analog (Modify compound to abolish on-target activity. Does toxicity persist?) G->H If off-targets confirmed I Initiate SAR Campaign (Synthesize analogs to improve selectivity) H->I If toxicity is off-target dependent

Caption: Workflow for diagnosing off-target effects.

Expert Commentary: The most crucial step is Phase 2: Broad Kinome Selectivity Screen . Commercially available services can profile your compound against hundreds of recombinant kinases at a fixed concentration (e.g., 1 µM).[3] This provides a global view of your compound's selectivity and will almost certainly identify the most potent off-target interactions, which can then be validated with full IC50 curves.

Q2: I have the results from a kinome scan, and my compound hits several unexpected kinases. How do I design a robust validation experiment?

A kinome scan is a screening experiment; the hits must be validated through rigorous biochemical assays.

Protocol: Validating Off-Target Kinase Hits

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for the primary target and up to 5 of the most potent off-targets identified in the kinome screen.

  • Materials:

    • Recombinant human kinases (primary target and off-targets).

    • Specific peptide substrates for each kinase.

    • Radiolabeled ATP ([-33P]-ATP) or a luminescence-based ADP detection kit (e.g., ADP-Glo™).[10][11][12]

    • Your quinoline-3-carboxamide compound, dissolved in 100% DMSO.

    • Assay buffer (specific to each kinase, but typically contains MgCl2, DTT, and a buffer like HEPES).

    • A known promiscuous inhibitor (e.g., Staurosporine) as a positive control.

  • Methodology (based on ADP-Glo™ Luminescence Assay):

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of your compound in a 384-well plate. Start from a high concentration (e.g., 100 µM). Include DMSO-only (0% inhibition) and Staurosporine (100% inhibition) controls.

    • Kinase Reaction:

      • Add the kinase to each well.

      • Add a mixture of the peptide substrate and ATP. Crucially, the ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase. This ensures that the measured IC50 values are comparable and approximate the inhibitor's binding affinity (Ki).[10]

    • Incubation: Incubate the reaction at 30°C for 1 hour.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: Summarize your results in a table to calculate a selectivity score.

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Primary Target (e.g., ABL1) 70 1.0
Off-Target 1 (e.g., SRC)901.3
Off-Target 2 (e.g., p38)620.9
Off-Target 3 (e.g., c-KIT)>10,000>142
Off-Target 4 (e.g., FLT3)8,500121

Data inspired by a similar pyrimidine-5-carboxamide inhibitor, CHMFL-ABL-053.[13][14][15]

A compound is generally considered selective if the ratio is >100 for key off-targets. In the example above, the compound shows poor selectivity against SRC and p38 but excellent selectivity against c-KIT and FLT3.

Section 3: Proactive Strategies for Reducing Off-Target Effects

Once off-targets are identified, the next phase involves rationally modifying the chemical structure to enhance selectivity.

Strategy 1: Structure-Activity Relationship (SAR)-Guided Medicinal Chemistry

The core principle of SAR is to systematically modify different parts of the molecule and observe the impact on both on-target potency and off-target activity. For the 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide scaffold, there are three primary regions for modification.

G cluster_scaffold 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide cluster_regions Key Modification Regions scaffold A Region 1: Quinoline Core (Positions 5, 6, 7, 8) - Affects solubility and core interactions - Bulky groups can clash with off-target pockets A->p1 B Region 2: 2-Amino Group - Often a key H-bond donor - Modification is high-risk for losing on-target potency B->p2 C Region 3: N-(3-chlorophenyl) Amide - Explores solvent-exposed region - High tolerance for modification to tune selectivity - Modulate electronics and sterics C->p3

Caption: Key regions for SAR modification.
  • Region 1 (Quinoline Core): SAR studies on similar scaffolds show that substitutions at positions 6 and 7 can significantly impact activity.[16] For example, adding electron-withdrawing groups like halogens (Cl, F) or small alkyl groups can alter the electronic properties of the quinoline nitrogen, which often forms a critical hydrogen bond in the kinase hinge region.[4][17]

  • Region 3 (N-phenyl Amide): This region often extends towards the solvent-exposed part of the ATP-binding site. It provides the greatest opportunity to introduce selectivity. By adding or moving substituents on this phenyl ring, you can create steric hindrance that prevents binding to the more compact ATP pockets of off-target kinases while preserving the desired interactions with the primary target.[18][19]

Strategy 2: Computational and In Silico Approaches

Before embarking on a synthetic campaign, computational tools can predict which modifications are most likely to succeed.[20][21]

  • Molecular Docking: Dock your parent compound into the crystal structures of both your primary target and key off-targets. Analyze the binding poses. Look for differences in the amino acid residues lining the pocket. Design modifications that exploit these differences—for instance, adding a bulky group that would clash with a smaller residue in an off-target kinase.

  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR): Once you have a small set of active and inactive analogs, 3D-QSAR models can be built to correlate the 3D properties of the molecules (e.g., steric and electrostatic fields) with their biological activity.[22][23] These models can then predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the difference between a biochemical assay and a cell-based assay for determining selectivity?

    • A: A biochemical assay (like the one described above) uses purified, recombinant enzymes and measures direct inhibition of catalytic activity.[24] It is a clean system for assessing potency and selectivity. A cell-based assay measures the downstream consequences of target inhibition in a living cell (e.g., inhibition of phosphorylation of a substrate). While more physiologically relevant, results can be confounded by factors like cell permeability, metabolism, and engagement of off-targets that might affect the same signaling pathway. Both are essential for a complete picture.

  • Q: My compound is an ATP-competitive inhibitor. Would an allosteric inhibitor be more selective?

    • A: Yes, in principle. Allosteric inhibitors bind to sites on the kinase that are distinct from the highly conserved ATP pocket.[25] These allosteric sites are generally much less conserved across the kinome, offering an excellent opportunity to develop highly specific inhibitors. If you are struggling to achieve selectivity with an ATP-competitive scaffold like the quinoline-3-carboxamide, exploring allosteric inhibition is a powerful alternative strategy.[25]

  • Q: How much of a reduction in off-target activity is considered meaningful?

    • A: A 10-fold improvement in selectivity is a good starting point for an optimization campaign. However, the ultimate goal for a therapeutic candidate is often a selectivity window of >100-fold against key off-targets, especially those known to be associated with toxicity (e.g., SRC, c-KIT, VEGFR2). The required selectivity also depends on the relative potencies; if an off-target is inhibited with an IC50 of 10 µM, it may be of little concern, whereas an off-target inhibited at 100 nM requires immediate attention.

References
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. ACS Publications. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. MDPI. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A general strategy for creating "inactive-conformation" abl inhibitors. Semantic Scholar. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. [Link]

  • How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. [Link]

  • 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h). ResearchGate. [Link]

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. PMC. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing. [Link]

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Technical Support Center: Managing Quinoline-3-Carboxamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the stability of quinoline-3-carboxamide derivatives in stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Inconsistent assay results or a sudden loss of compound potency can often be traced back to the degradation of a stock solution. This guide offers in-depth troubleshooting, validated protocols, and a clear rationale for each recommendation to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with quinoline-3-carboxamide compounds.

Q1: My stock solution of a quinoline-3-carboxamide, which was initially colorless, has turned yellow/brown. What is happening?

A: A color change is a primary visual indicator of chemical degradation.[1] For quinoline-based scaffolds, this is often due to photodegradation or oxidation. The quinoline ring system is susceptible to light, particularly UV, which can lead to the formation of colored, oxidized byproducts such as hydroxyquinolines.[2][3][4] To mitigate this, it is imperative to store all solutions of quinoline-containing compounds in amber vials or otherwise protected from light.[1]

Q2: I'm observing a significant drop in my compound's potency or seeing inconsistent results between experiments. Could my stock solution be the problem?

A: Yes, this is a classic sign of compound degradation.[1] Beyond photodegradation, the carboxamide functional group is susceptible to hydrolysis, especially if the stock solution is prepared in protic solvents (like water or methanol) or contaminated with trace amounts of acid or base.[5][6] This hydrolysis cleaves the amide bond, yielding the inactive quinoline-3-carboxylic acid and the corresponding amine, thus reducing the concentration of your active compound. It is always recommended to prepare fresh working solutions for each experiment and to periodically check the purity of long-term master stocks.[1]

Q3: What are the primary factors that drive the degradation of quinoline-3-carboxamides in solution?

A: The stability of these compounds is influenced by three main factors:

  • Light: As mentioned, the quinoline ring is photosensitive.[3][7] Exposure to ambient or UV light can initiate degradation pathways.

  • pH: The amide bond's stability is pH-dependent. Both strongly acidic and basic conditions can catalyze its hydrolysis to the corresponding carboxylic acid and amine.[6] The photodegradation of the quinoline ring itself has also been shown to be faster at acidic pH (e.g., pH 4.5) compared to neutral pH.[3]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[1] While room temperature storage is convenient, it is often unsuitable for long-term stability.

Q4: What is the best solvent for preparing and storing my master stock solution?

A: For long-term storage, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended choice. DMSO is an aprotic, non-reactive solvent that readily dissolves most organic molecules and is compatible with most assay formats at low final concentrations (<0.5%). Avoid aqueous buffers or protic solvents for master stocks, as they can facilitate hydrolysis.

Troubleshooting Guide: From Observation to Solution

Use this guide when you suspect degradation. It follows a logical path from the problem you observe to its root cause and a validated solution.

Problem 1: Visual Changes in Stock Solution (Color Change, Cloudiness, Precipitation)
  • Probable Cause:

    • Photodegradation: Exposure to light has caused oxidation of the quinoline ring. This is the most likely cause of a yellow or brown tint.[2][4]

    • Contamination: The solution may be contaminated with water (leading to hydrolysis and potential precipitation of less soluble degradants) or particles from improper handling.

    • Exceeding Solubility: The compound may have crashed out of solution due to temperature changes (e.g., removing from a freezer) or if the initial concentration was too high.

  • Recommended Action Plan:

    • Discard the Solution: Do not attempt to re-solubilize and use a visibly degraded or precipitated stock. The actual concentration of the active compound is unknown, which will invalidate your experimental results.

    • Prepare a Fresh Stock: Use high-purity, anhydrous DMSO.

    • Implement Light Protection: Store the new stock solution in an amber glass vial or wrap a clear vial completely in aluminum foil.

    • Filter Sterilize: For maximum confidence, filter the new stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into the final sterile storage vial. This removes any particulate matter.

Problem 2: Inconsistent Assay Results or Progressive Loss of Compound Potency
  • Probable Cause:

    • Chemical Hydrolysis: This is the most common non-visual cause of potency loss. The carboxamide bond is being cleaved over time. Amides are generally stable, but this reaction is often catalyzed by trace amounts of acid or base, which can be introduced from the solvent, vials, or pipette tips.[5][8]

    • Frequent Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it introduces a risk of water condensation from the air, which can accumulate over time and facilitate hydrolysis.

    • Adsorption to Plastics: Some compounds can adsorb to the surface of certain plastic storage tubes (e.g., polypropylene), reducing the effective concentration in the solution.

  • Recommended Action Plan:

    • Qualify Your Stock: Before running critical experiments, verify the purity of your master stock solution using an analytical technique like HPLC-UV or LC-MS. A pure compound should show a single major peak at the expected retention time. The appearance of new peaks is indicative of degradation.

    • Aliquot Master Stocks: When preparing a new master stock, immediately divide it into small, single-use aliquots in high-quality vials (glass is preferred). This strategy minimizes freeze-thaw cycles and protects the integrity of the main supply.

    • Review Handling Practices: Always use fresh, high-quality pipette tips. Ensure that the DMSO used is anhydrous and that vial caps are sealed tightly to prevent moisture ingress.

Understanding the Degradation Mechanisms

A deeper understanding of the underlying chemistry is key to preventing these issues. The two primary degradation pathways for a quinoline-3-carboxamide are hydrolysis of the side chain and attack on the core ring structure.

Workflow start Receive Solid Compound weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store at -80°C, Protected from Light aliquot->store end Qualified Master Stock Aliquots store->end

Caption: Best-practice workflow for master stock preparation.

Experimental Protocol 2: Stability Assessment by HPLC

If you suspect an older stock is compromised, this simple experiment can provide a definitive answer.

  • Initial Analysis (T=0): As soon as you prepare a fresh master stock, dilute a small sample to ~10 µM in your mobile phase (e.g., 50:50 acetonitrile:water) and inject it onto an HPLC system with a UV detector. Record the chromatogram. You should see one major peak corresponding to your pure compound. Integrate this peak and set its area to 100%.

  • Incubate Samples: Store aliquots of the master stock under different conditions (e.g., -80°C protected from light, -20°C protected from light, 4°C in the dark, room temperature on the benchtop).

  • Time-Point Analysis: After a set period (e.g., 1 week, 1 month), thaw one aliquot from each condition.

  • Analyze and Compare: Prepare and inject samples from each aliquot exactly as in Step 1. Compare the chromatograms to the T=0 data.

    • Stable: The chromatogram looks identical to T=0, with >95% of the original peak area remaining in the main peak.

    • Degraded: You observe a decrease in the main peak's area and the appearance of new peaks (degradants), often at earlier retention times. The solution stored on the benchtop will likely show the most significant degradation.

References
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available at: [Link]

  • Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • OSTI.GOV. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. [Link]

  • Request PDF. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]

  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst...[Link]

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Validation & Comparative

A Comparative Analysis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide with Known p38 MAPK Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a novel putative kinase inhibitor, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting inflammatory and cell stress-related diseases.

Introduction: The Critical Role of p38 MAPK in Cellular Signaling

The p38 MAPK signaling pathway is a pivotal intracellular cascade that responds to a multitude of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1] This pathway is integral to a wide array of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2] The four isoforms of p38 MAPK (α, β, γ, and δ) play distinct and sometimes overlapping roles in these processes.[3][4] Of these, the p38α isoform is the most extensively studied and has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders, making it a compelling therapeutic target.[2][5][6]

The activation of p38 MAPK is mediated by a kinase cascade involving MAP3Ks and MAP2Ks (MKK3 and MKK6 being major activators).[3][7] Once activated via phosphorylation at Thr-180 and Tyr-182, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, thereby regulating cellular responses.[3][8] Given its central role in inflammation and stress responses, significant effort has been invested in the development of small molecule inhibitors targeting p38 MAPK.[6]

This guide will focus on a comparative evaluation of the hypothetical inhibitory potential of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide , a novel chemical entity with a quinoline-carboxamide scaffold, against three well-established p38 MAPK inhibitors: SB203580 , BIRB 796 (Doramapimod) , and VX-745 (Neflamapimod) . While the specific biological activity of 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives has been explored in the context of anticancer and antibacterial applications, its direct activity on p38 MAPK has not been extensively reported.[9] This analysis, therefore, serves as a framework for how such a novel compound would be evaluated and positioned against existing inhibitors.

Mechanism of Action of Comparator Inhibitors

Understanding the distinct mechanisms by which known inhibitors target p38 MAPK is crucial for contextualizing the potential of a novel compound.

  • SB203580 : This pyridinyl imidazole compound is a first-generation, ATP-competitive inhibitor of p38α and p38β.[10][11] It binds to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.[10] It is important to note that at higher concentrations, SB203580 can exhibit off-target effects, including the inhibition of other kinases like JNKs and the activation of Raf-1.[12][13]

  • BIRB 796 (Doramapimod) : Representing a second generation of p38 inhibitors, BIRB 796 is a highly potent, diaryl urea compound that acts as an allosteric inhibitor.[14][15] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the binding of ATP.[14][15] This unique mechanism contributes to its high affinity and slow dissociation rate.[16] BIRB 796 is a pan-p38 inhibitor, affecting all four isoforms.[17]

  • VX-745 (Neflamapimod) : This compound is a potent and selective inhibitor of the p38α and p38β isoforms.[18] It is an ATP-competitive inhibitor that has demonstrated brain penetrance and is being investigated for neurodegenerative diseases like Alzheimer's.[5][19][20] Its mechanism of action is thought to involve the reversal of endosomal dysfunction, in addition to its anti-inflammatory effects.[5][19]

Comparative Performance Metrics: A Hypothetical Evaluation

To objectively compare our novel compound, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, with the established inhibitors, a series of in vitro and cell-based assays would be essential. The following table presents a hypothetical summary of expected data points, providing a clear framework for evaluation.

Parameter 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide (Hypothetical) SB203580 BIRB 796 (Doramapimod) VX-745 (Neflamapimod)
Mechanism of Action ATP-competitive (putative)ATP-competitive[10]Allosteric[14][15]ATP-competitive[21]
p38α IC50 (nM) To be determined~50[11]~38[17][22]~10[18]
p38β IC50 (nM) To be determined~500[11]~65[17][22]~220[18]
p38γ IC50 (nM) To be determined>10,000~200[17][22]>20,000[18]
p38δ IC50 (nM) To be determined>10,000~520[17][22]>20,000
Cellular Potency (e.g., TNF-α release IC50 in LPS-stimulated PBMCs, nM) To be determined~100-200~18[23]~51-180
Kinase Selectivity To be determinedModerate; inhibits JNKs at higher concentrations[12]High; some off-target effects on c-Raf and Jnk2α2[17]High selectivity for p38α/β[18]
Clinical Development Status PreclinicalPreclinical/Tool CompoundPhase II/III (discontinued for some indications)[6][21][24]Phase II[5][6][20]

Experimental Protocols for Comparative Analysis

To generate the data presented in the comparative table, a series of standardized and robust experimental protocols must be employed. The causality behind these experimental choices is to first establish the direct inhibitory effect on the target kinase and then to evaluate its functional consequence in a cellular context.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK isoforms.

G cluster_0 In Vitro Kinase Assay Workflow recombinant_p38 Purified Recombinant p38 MAPK Isoform incubation Incubation recombinant_p38->incubation inhibitor Test Compound (e.g., 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide) inhibitor->incubation atp ATP atp->incubation substrate Substrate (e.g., ATF-2) substrate->incubation detection Detection of Phosphorylated Substrate incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for in vitro p38 MAPK kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation : Dilute purified recombinant human p38 MAPK isoforms (α, β, γ, δ), the substrate (e.g., ATF-2 fusion protein), and ATP to their final concentrations in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[25]

  • Compound Preparation : Prepare a serial dilution of the test compound and known inhibitors in DMSO.

  • Kinase Reaction : In a 384-well plate, add the test compound, followed by the p38 MAPK enzyme.[25] Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[25]

  • Detection : Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Luminescent ADP Detection : The ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.[25]

    • Immunodetection : Use a phospho-specific antibody against the phosphorylated substrate (e.g., Phospho-ATF-2 (Thr71) Antibody) and detect via Western blotting or ELISA.[26]

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based p38 MAPK Activity Assay

This assay evaluates the inhibitor's ability to block p38 MAPK signaling within a cellular environment.

G cluster_1 Cell-Based p38 MAPK Assay cell_culture Culture Cells (e.g., PBMCs, THP-1) compound_treatment Pre-incubate with Test Compound cell_culture->compound_treatment stimulation Stimulate with LPS or Cytokine compound_treatment->stimulation lysis Cell Lysis stimulation->lysis downstream_analysis Downstream Analysis lysis->downstream_analysis western_blot Western Blot (p-p38, p-HSP27) downstream_analysis->western_blot elisa ELISA (TNF-α, IL-6 release) downstream_analysis->elisa

Caption: Workflow for cell-based p38 MAPK activity assessment.

Step-by-Step Protocol:

  • Cell Culture and Plating : Culture appropriate cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, in a 96-well plate.

  • Compound Treatment : Pre-incubate the cells with varying concentrations of the test compound or known inhibitors for a specified time (e.g., 1-2 hours).

  • Cellular Stimulation : Stimulate the cells with an agonist known to activate the p38 MAPK pathway, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α or IL-1β.[27]

  • Endpoint Measurement :

    • Cytokine Release : After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit.

    • Western Blotting : Lyse the cells and perform Western blot analysis to assess the phosphorylation status of p38 MAPK (p-p38) and its downstream substrate, such as HSP27 (p-HSP27).

  • Data Analysis : Determine the IC50 value for the inhibition of cytokine release or substrate phosphorylation.

Authoritative Grounding and Mechanistic Insights

The p38 MAPK signaling pathway is a complex network with multiple upstream activators and downstream effectors. A simplified representation of this pathway is illustrated below, highlighting the points of intervention for the discussed inhibitors.

G cluster_2 Simplified p38 MAPK Signaling Pathway stimuli Stress / Cytokines (LPS, TNF-α, IL-1β) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitors SB203580, BIRB 796, VX-745 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide (putative) inhibitors->p38

Caption: Key components of the p38 MAPK signaling cascade and inhibitor targets.

The choice to target p38 MAPK stems from its well-established role in the production of pro-inflammatory cytokines.[8] However, the clinical development of p38 MAPK inhibitors has been challenging, with issues of toxicity and lack of efficacy observed in some trials.[6][21][24] These challenges underscore the importance of developing highly selective inhibitors with well-defined mechanisms of action and favorable pharmacokinetic profiles. The comparative analysis outlined in this guide provides a critical framework for the early-stage evaluation of novel compounds like 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, enabling a data-driven approach to identifying promising new therapeutic candidates.

Conclusion

This guide has presented a comprehensive framework for the comparative analysis of a novel putative kinase inhibitor, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, against the well-characterized p38 MAPK inhibitors SB203580, BIRB 796, and VX-745. By employing a systematic approach that includes in vitro kinase assays, cell-based functional assays, and a thorough understanding of the underlying signaling pathways, researchers can effectively evaluate the potential of new chemical entities. The provided protocols and comparative data structure offer a robust starting point for drug discovery professionals seeking to develop the next generation of p38 MAPK-targeted therapeutics.

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Quinoline-3-Carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for precise interaction with a multitude of biological targets.[1] Within this class, quinoline-3-carboxamide derivatives have emerged as a particularly promising lineage for anticancer drug development.[2] These compounds have been shown to exhibit potent activity by targeting key cellular processes essential for tumor growth, proliferation, and survival, such as DNA damage response (DDR) pathways, receptor tyrosine kinases, and cytoskeletal dynamics.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel quinoline-3-carboxamide derivatives. We will move beyond a simple recitation of protocols, instead focusing on the causality behind experimental choices, establishing self-validating workflows, and comparing the performance of a novel derivative against established standards. Our objective is to provide a robust, logic-driven approach to preclinical assessment, from initial cytotoxicity screening to preliminary mechanistic elucidation.

Part 1: Synthesis and Characterization of a Novel Derivative

The journey of any new chemical entity begins with its synthesis. The selected synthetic route must be efficient and amenable to modification for future structure-activity relationship (SAR) studies. A common and effective method for synthesizing quinoline-3-carboxamides involves the amidation of a quinoline-3-carboxylic acid precursor.[6][7]

Representative Synthesis Scheme: N-(4-methoxyphenyl)-2-phenylquinoline-3-carboxamide (Q-D1)

A representative synthesis could involve the reaction of 2-phenylquinoline-3-carboxylic acid with p-anisidine. This choice is deliberate; the phenyl group at the 2-position and the methoxy-substituted aniline at the carboxamide linkage are common features in derivatives targeting kinases.[2][8]

  • Step 1: Preparation of 2-phenylquinoline-3-carboxylic acid. This can be achieved through established methods like the Doebner-von Miller reaction or the Vilsmeier-Haack reaction followed by oxidation.[6]

  • Step 2: Amide Coupling. The carboxylic acid is activated, often using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide, in an appropriate solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Step 3: Reaction with Aniline. The desired aniline (in this case, p-anisidine) is added to the activated acid, and the reaction is stirred, typically at room temperature, until completion.

  • Step 4: Purification. The final product (Q-D1) is purified using standard techniques like recrystallization or column chromatography to ensure high purity for biological testing.

The structure of the synthesized compound must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) before proceeding with biological evaluation.[6]

Part 2: The In Vitro Validation Workflow: A Stepwise Approach

The initial validation of an anticancer compound requires a tiered approach, starting with broad cytotoxicity screening and progressively narrowing down to specific cellular effects and mechanisms. This workflow ensures that resources are focused on the most promising candidates. A well-designed in vitro testing cascade can effectively triage molecules before they advance to more complex and costly preclinical animal studies.[9][10]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidating Cell Death Mechanism cluster_2 Phase 3: Target Engagement & Pathway Analysis A Cancer Cell Line Panel (e.g., HCT-116, A549, MDA-MB-231) B Cell Viability Assay (XTT) Determine IC50 Values A->B Treat with Q-D1 & Controls C Apoptosis Assay (Annexin V / Caspase-3/7) B->C Proceed if IC50 is potent D Cell Cycle Analysis (Propidium Iodide Staining) E Hypothesize Mechanism (e.g., VEGFR-2 Inhibition) D->E Proceed if apoptosis/ cell cycle arrest is observed F Western Blot Analysis (p-VEGFR-2, p-Akt, p-ERK) E->F Validate Target Modulation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS RAS VEGFR2->RAS Autophosphorylation & Activation QD1 Q-D1 (Novel Derivative) QD1->VEGFR2 Inhibits Phosphorylation AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

To validate this hypothesis, we can use Western Blot analysis to measure the phosphorylation status of VEGFR-2 and its key downstream effectors, such as Akt and ERK. A reduction in the phosphorylated (active) forms of these proteins upon treatment with Q-D1 would provide strong evidence for on-target activity.

Experimental Protocol: Western Blot for VEGFR-2 Pathway Modulation

  • Cell Culture and Lysis: Culture a responsive cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a cancer cell line overexpressing VEGFR-2). Pre-treat cells with Q-D1 for 1-2 hours, then stimulate with VEGF for 15-30 minutes to activate the pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH must also be probed.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the Q-D1 treated samples compared to the VEGF-stimulated control would confirm inhibitory activity.

Part 4: Outlook - The Bridge to In Vivo Validation

Demonstrating potent and mechanistically defined activity in vitro is a prerequisite for advancing a compound to the next stage: in vivo testing. [9]Promising candidates like Q-D1 would next be evaluated in preclinical animal models, such as human tumor xenografts in immunodeficient mice. [11][12]These studies are essential to assess the compound's pharmacokinetics, tolerability, and, most importantly, its efficacy in a complex biological system. [9]

Conclusion

This guide outlines a logical, evidence-based workflow for validating the anticancer potential of novel quinoline-3-carboxamide derivatives. By systematically progressing from broad cytotoxicity screening to specific assays for apoptosis, cell cycle, and target pathway modulation, researchers can build a compelling data package. The comparison of the novel agent's performance against established drugs at each stage provides crucial context for its potential clinical utility. This rigorous, multi-faceted approach, grounded in scientific integrity, is fundamental to identifying and advancing the next generation of effective cancer therapeutics.

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A Head-to-Head Comparison of Quinoline-Based Therapeutic Agents: From Malaria to Malignancy

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents. From the historical triumph over malaria with quinine to the modern-day targeted cancer therapies, quinoline derivatives have consistently proven their value in combating a wide spectrum of human diseases. This guide provides an in-depth, head-to-head comparison of prominent quinoline-based drugs across three major therapeutic areas: infectious diseases (antimalarials and antibiotics) and oncology. We will delve into their mechanisms of action, comparative efficacy based on experimental and clinical data, and the critical aspect of resistance. Furthermore, this guide furnishes detailed experimental protocols for key assays used in the evaluation of these compounds, empowering researchers to conduct their own comparative studies.

I. Quinoline-Based Agents in Oncology: A Tale of Targeted Inhibition

The versatility of the quinoline core has been extensively exploited in oncology, leading to the development of potent kinase inhibitors that target key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] Here, we compare two leading multi-targeted tyrosine kinase inhibitors (TKIs): cabozantinib and lenvatinib.

Mechanism of Action: A Multi-Pronged Attack

Both cabozantinib and lenvatinib are orally bioavailable TKIs that inhibit multiple receptor tyrosine kinases involved in oncogenesis.[3][4] However, their target profiles have subtle yet significant differences that influence their clinical applications.

Cabozantinib exerts its effects by potently inhibiting MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL, among others.[3][5] The dual inhibition of MET and VEGFR is particularly crucial, as MET signaling is a known mechanism of resistance to VEGFR-targeted therapies.[3]

Lenvatinib also targets VEGFRs but has additional potent activity against Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[4] The inhibition of FGFR signaling is a key differentiator and is implicated in overcoming resistance to anti-VEGF therapies.

Below is a diagram illustrating the key signaling pathways targeted by these agents.

cluster_membrane Cell Membrane cluster_drugs cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR AXL AXL AXL->RAS_RAF_MEK_ERK AXL->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->RET Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

Caption: Targeted signaling pathways of Cabozantinib and Lenvatinib.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head comparisons of cabozantinib and lenvatinib as monotherapies are limited. However, a phase II trial (LenCabo) provided a direct comparison of lenvatinib in combination with everolimus versus cabozantinib in patients with metastatic clear cell renal cell carcinoma (ccRCC) who had progressed on immunotherapy.[6][7]

Parameter Lenvatinib + Everolimus Cabozantinib Hazard Ratio (HR) p-value
Median Progression-Free Survival (PFS) 15.7 months[6][7]10.2 months[6][7]0.51[7]0.02[7]
Objective Response Rate (ORR) 52.6%[7]38.6%[7]-0.17[7]
1-Year Overall Survival (OS) Probability 87.0%[7]84.6%[7]1.05[7]0.86[7]

Data from the LenCabo phase II trial.[7]

A retrospective cohort study of patients with metastatic hepatocellular carcinoma (HCC) treated in the second line after atezolizumab plus bevacizumab found no significant difference in overall survival between lenvatinib and cabozantinib.[8] The median OS was 16.6 months for lenvatinib versus 10.9 months for cabozantinib, but this difference was not statistically significant.[8]

Safety and Tolerability Profile

The adverse event profiles of both drugs are consistent with their mechanisms of action, particularly the inhibition of VEGFR.

Adverse Event (Grade 3/4) Lenvatinib + Everolimus (%) Cabozantinib (%)
Hypertension Higher incidence reported[2]Common[2]
Diarrhea Common, with special warnings[2]Common[2]
Fatigue Common[2]Common[2]
Nausea Common[2]Common[2]

Note: This is a generalized comparison; specific incidences vary by study and patient population.

II. The Enduring Legacy of Quinolines in Antimalarial Therapy

Quinolines have been a mainstay in the fight against malaria for centuries. Here, we compare two historically significant 4-aminoquinolines, chloroquine and hydroxychloroquine, and two 8-aminoquinolines, mefloquine and tafenoquine.

Mechanism of Action: Disrupting the Parasite's Lifecycle

The primary mechanism of action for quinoline antimalarials is the interference with heme detoxification in the parasite's food vacuole.[9][10]

  • Chloroquine and Hydroxychloroquine: These weak bases accumulate in the acidic food vacuole of the parasite.[10] Their presence inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, leading to parasite death.[9][10] They also have immunomodulatory effects, which are exploited in the treatment of autoimmune diseases.[3][11]

  • Mefloquine and Tafenoquine: While also believed to interfere with heme metabolism, the more lipophilic nature of these compounds suggests they may have additional targets.[9] Tafenoquine also has activity against the dormant liver stages (hypnozoites) of Plasmodium vivax.[1]

Comparative Efficacy and Safety
Drug Primary Use Efficacy Highlights Key Adverse Events
Chloroquine Treatment of malaria, amebiasis[12]Highly effective against sensitive Plasmodium strains.Retinal damage (long-term use), nausea, headache.[12]
Hydroxychloroquine Treatment of malaria, autoimmune diseases (e.g., lupus, rheumatoid arthritis)[12]Similar antimalarial efficacy to chloroquine but generally better tolerated.[13] Preferred for long-term autoimmune therapy due to a better safety profile.[13]Retinal damage (lower risk than chloroquine), nausea, headache.[12]
Mefloquine Malaria prophylaxis and treatment[14]Effective against many chloroquine-resistant strains.Neuropsychiatric effects (anxiety, paranoia, depression, hallucinations), dizziness, disturbed sleep.[15]
Tafenoquine Malaria prophylaxis, radical cure of P. vivax[14]Effective for prophylaxis and radical cure.[1] Similar rates of treatment-related adverse events to mefloquine in some studies.[16]Vortex keratopathy (reversible corneal deposits), gastrointestinal issues.[16] Lower incidence of some neurological side effects compared to mefloquine in some studies.[16]

A randomized, double-blind study comparing tafenoquine and mefloquine for malaria prophylaxis found similar rates of treatment-related adverse events (13.4% for tafenoquine vs. 11.7% for mefloquine).[16]

Mechanisms of Resistance

Resistance to quinoline antimalarials is a major public health challenge. The primary mechanism of resistance is reduced drug accumulation within the parasite's food vacuole.[10][17] This can be due to an increased efflux of the drug or an altered pH gradient.[17]

III. Quinolone Antibiotics: Broad-Spectrum Bactericidal Agents

The introduction of the quinolone ring into antibacterial drug design led to the development of the fluoroquinolones, a class of broad-spectrum antibiotics with potent bactericidal activity.

Mechanism of Action: Targeting DNA Synthesis

Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[18] This leads to breaks in the bacterial chromosome and ultimately cell death.[18] The specific target (gyrase or topoisomerase IV) can vary between different fluoroquinolones and bacterial species.[18]

Comparative Antibacterial Spectrum

The antibacterial activity of quinolones is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fluoroquinolone Generation Primary Spectrum of Activity Representative MIC90 (µg/mL) - E. coli Representative MIC90 (µg/mL) - S. aureus
Ciprofloxacin 2ndExcellent Gram-negative, moderate Gram-positive0.013 - 0.250.25 - 0.6
Levofloxacin 3rdGood Gram-negative, enhanced Gram-positive0.03 - 0.50.12 - 0.25
Moxifloxacin 4thGood Gram-negative, excellent Gram-positive, anaerobic coverage~0.060.063 - 0.125

Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology.

A meta-analysis of randomized controlled trials comparing fluoroquinolones to β-lactam antibiotics for acute bacterial sinusitis found comparable clinical efficacy.[19][20] However, some analyses suggested a higher rate of adverse events with fluoroquinolones.[19]

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones primarily arises from:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[21]

  • Reduced drug accumulation: Overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[21]

IV. Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (cell adherence) start->incubate1 treat Treat with quinoline derivatives (various conc.) incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (~570 nm) solubilize->read end Calculate % viability and IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[22][23]

  • Compound Treatment: Prepare serial dilutions of the quinoline-based agents in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate vehicle controls.[22]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[23]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.[22] Incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the quinoline-based kinase inhibitors in DMSO.[25]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the inhibitor, and the kinase substrate in a suitable kinase assay buffer.[25]

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[25]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.[25]

  • Signal Generation: Add a kinase detection reagent to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[25]

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[25]

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.[25]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[26]

  • Antibiotic Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolone antibiotic in a suitable broth medium.[27]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[28]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[26]

V. Conclusion

The quinoline scaffold remains a highly privileged structure in drug discovery, with its derivatives demonstrating remarkable therapeutic efficacy across diverse disease areas. For researchers and drug development professionals, a deep understanding of the comparative strengths and weaknesses of these agents is paramount. The choice of a quinoline-based therapeutic, whether for infectious disease or oncology, must be guided by a careful consideration of its specific mechanism of action, efficacy against relevant targets, safety profile, and the potential for resistance. The experimental protocols provided herein offer a framework for the direct, head-to-head evaluation of existing and novel quinoline derivatives, facilitating the continued development of this versatile and impactful class of therapeutic agents.

VI. References

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  • Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. CancerNetwork.

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

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  • Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. NCBI.

  • Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. PMC - PubMed Central.

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  • Forest plot of tafenoquine vs mefloquine. Pooled RR = 0.95 (95%-CI: 0.87-1.04; p = 0.26). …

  • Cabozantinib and lenvatinib for kidney cancer. NCI.

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  • Revisiting hydroxychloroquine and chloroquine for patients with chronic immunity-mediated inflammatory rheumatic diseases. PMC - PubMed Central.

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A Comparative Analysis of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide and Standard-of-Care Monoclonal Antibodies in HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of HER2-Positive Breast Cancer and the Quest for Novel Therapies

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth and a historically poor prognosis. The advent of HER2-targeted therapies has revolutionized the treatment landscape for this disease. The standard of care for HER2-positive metastatic breast cancer typically involves a combination of chemotherapy with monoclonal antibodies such as trastuzumab and pertuzumab.[1][2] These biologics have significantly improved patient outcomes.

However, challenges such as innate and acquired resistance to standard therapies necessitate the development of new therapeutic agents with alternative mechanisms of action. Small molecule inhibitors, such as those from the quinoline-carboxamide class, represent a promising avenue of investigation. This guide provides a comparative overview of the therapeutic potential of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, a representative quinoline-carboxamide, versus the established standard-of-care drugs, trastuzumab and pertuzumab, in the context of HER2-positive breast cancer.

Mechanism of Action: A Tale of Two Strategies

The current standard-of-care and the investigational compound employ fundamentally different strategies to combat HER2-positive breast cancer.

Standard-of-Care: Targeting the HER2 Receptor Directly

Trastuzumab and pertuzumab are monoclonal antibodies that bind to distinct extracellular domains of the HER2 receptor.[3][4]

  • Trastuzumab binds to subdomain IV of the HER2 receptor, which is thought to inhibit the ligand-independent HER2 signaling that drives cancer cell proliferation.[5] It also flags the cancer cells for destruction by the immune system through a process called antibody-dependent cellular cytotoxicity (ADCC).[6]

  • Pertuzumab targets subdomain II, the dimerization domain of HER2.[7] This prevents HER2 from pairing with other HER family members, most notably HER3, which forms the most potent signaling dimer.[8] By blocking this dimerization, pertuzumab effectively shuts down critical downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[7][8]

The combination of trastuzumab and pertuzumab provides a more comprehensive blockade of HER2 signaling than either agent alone.[9]

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide: A Hypothetical Downstream Approach

While specific data for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is not yet available in the public domain, the broader class of quinoline-carboxamide derivatives has been extensively studied for its anti-cancer properties, often acting as kinase inhibitors.[10] Based on existing research into similar compounds, a plausible mechanism of action for this molecule in HER2-positive breast cancer is the inhibition of a key downstream kinase in the HER2 signaling pathway, such as Src kinase.[11]

Src is a non-receptor tyrosine kinase that acts as a critical node downstream of HER2. Its activation contributes to cancer cell proliferation, survival, migration, and invasion. By inhibiting Src, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide could potentially bypass resistance mechanisms that affect the direct binding of antibodies to the HER2 receptor.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Src Src HER2->Src HER3->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK->Proliferation_Survival Src->Proliferation_Survival Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits HER2 signaling Pertuzumab Pertuzumab Pertuzumab->HER2 Blocks HER2/HER3 dimerization Quinoline-carboxamide 2-amino-N-(3-chlorophenyl) quinoline-3-carboxamide Quinoline-carboxamide->Src Inhibits Src Kinase

Caption: Workflow for an in vitro cell viability (MTT) assay.

Conclusion and Future Directions

The standard-of-care for HER2-positive breast cancer, centered around the monoclonal antibodies trastuzumab and pertuzumab, has established a high bar for efficacy. These agents have transformed the prognosis for patients with this aggressive disease.

The investigational compound, 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, represents a promising alternative therapeutic strategy. By targeting downstream signaling components like Src kinase, it has the potential to be effective in tumors that have developed resistance to receptor-targeted therapies. Furthermore, as an orally bioavailable small molecule, it could offer a more convenient administration route compared to the intravenous infusion required for monoclonal antibodies.

Further preclinical studies are warranted to fully characterize the efficacy and safety profile of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide in HER2-positive breast cancer models. Head-to-head studies with standard-of-care agents in these models will be crucial to determine its potential for clinical development, both as a monotherapy and in combination with existing treatments.

References

  • Pertuzumab and trastuzumab in HER2-positive breast cancer. (2021). Breast Cancer: Targets and Therapy. [Link]

  • The Mechanism of Action of Trastuzumab. (n.d.). Targeted Oncology. [Link]

  • Pertuzumab. (n.d.). National Cancer Institute. [Link]

  • What is the mechanism of action of Perjeta (pertuzumab)? (2025). Dr.Oracle. [Link]

  • Trastuzumab. (n.d.). Wikipedia. [Link]

  • Pertuzumab. (n.d.). Wikipedia. [Link]

  • Pharmacology of pertuzumab (Perjeta) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma. (2021). PMC. [Link]

  • Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options. (n.d.). PubMed Central. [Link]

  • How Herceptin® (trastuzumab) is Thought To Work. (n.d.). Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer. [Link]

  • Current and Future Management of HER2-Positive Metastatic Breast Cancer. (2021). JCO Oncology Practice. [Link]

  • What is the mechanism of Trastuzumab? (2024). Patsnap Synapse. [Link]

  • Clinical efficacy of combination of pertuzumab, trastuzumab, and docetaxel for treatment of patients with HER2-positive breast cancer. (2019). PMC. [Link]

  • Evolving First-Line Management of HER2 Positive Metastatic Breast Cancer. (2026). OncLive. [Link]

  • Trastuzumab/Pertuzumab May Be an Effective Chemo-Free Regimen in HR+/HER2+ Breast Cancer. (2024). OncLive. [Link]

  • Pertuzumab and trastuzumab in HER2-positive breast cancer. (2021). Dove Medical Press. [Link]

  • Clinical efficacy of combination of pertuzumab, trastuzumab, and docetaxel for treatment of patients with HER2-positive breast cancer. (2019). PubMed. [Link]

  • Pertuzumab combined with trastuzumab compared to trastuzumab in the treatment of HER2-positive breast cancer: A systematic review and meta-analysis of randomized controlled trials. (2022). Frontiers. [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). PubMed. [Link]

  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2021). PubMed. [Link]

  • Synthesis and Characterization of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (n.d.). Neuroquantology. [Link]

  • Evidence-Based Consensus on the Diagnosis and Treatment of Advanced HER2-Positive and HER2-Low Breast Cancer in Colombia. (n.d.). MDPI. [Link]

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A Comparative Guide to the Anti-inflammatory Properties of Quinoline-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for potent and selective anti-inflammatory agents is a perpetual endeavor. Inflammation, a fundamental biological process, underpins a vast array of pathologies, from acute inflammatory conditions to chronic autoimmune diseases and neurodegenerative disorders. This guide provides a comprehensive benchmark of the anti-inflammatory properties of a promising class of compounds: quinoline-3-carboxamides. We will objectively compare their performance against established anti-inflammatory drugs, providing the supporting experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

Introduction: The Rationale for Targeting Inflammation with Quinoline-3-Carboxamides

Inflammation is a double-edged sword. While essential for host defense against pathogens and tissue repair, its dysregulation leads to debilitating diseases. A key orchestrator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of a cascade of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4]

Quinoline-based molecules have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[5][6][7] Specifically, quinoline-3-carboxamide derivatives have demonstrated significant immunomodulatory effects, including anti-inflammatory properties.[8] Some of these compounds have been shown to inhibit the NF-κB pathway, presenting a targeted approach to mitigating inflammation.[1][2][3][9] This guide will delve into the experimental validation of these properties, providing a head-to-head comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Benchmarking Strategy: A Multi-faceted Approach

To provide a robust comparison, we will employ a combination of well-established in vitro and in vivo models of inflammation. This dual approach allows for the elucidation of cellular mechanisms and the assessment of physiological efficacy.

  • In Vitro Assessment: We will utilize a lipopolysaccharide (LPS)-stimulated macrophage model to assess the ability of quinoline-3-carboxamides to suppress the production of pro-inflammatory cytokines.[10][11][12] Macrophages are pivotal cells in the inflammatory response, and their activation by LPS provides a reliable and reproducible model for screening anti-inflammatory compounds.[11][13]

  • In Vivo Evaluation: The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17][18] This model allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

As benchmarks, we will use Indomethacin, a potent NSAID that inhibits cyclooxygenase (COX) enzymes, and Dexamethasone, a corticosteroid with broad anti-inflammatory effects.[19][20][21][22][23]

Signaling Pathways in Inflammation

To understand the mechanistic underpinnings of the observed anti-inflammatory effects, it is crucial to visualize the key signaling pathways involved.

Inflammation_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB AP1 AP-1 MAPK->AP1 Activates DNA DNA NFkB_nuc->DNA Binds to promoter AP1->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Simplified signaling cascade of LPS-induced inflammation.

Experimental Protocols

In Vitro Assay: LPS-Induced Cytokine Production in Macrophages

This protocol details the methodology for assessing the anti-inflammatory effects of quinoline-3-carboxamides by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated murine macrophage cell line, RAW 264.7.

Causality behind Experimental Choices:

  • Cell Line: RAW 264.7 cells are a widely used and well-characterized murine macrophage-like cell line that reliably produces pro-inflammatory cytokines in response to LPS, making them an excellent model for in vitro screening.[13][21]

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), mimicking a key aspect of the innate immune response to bacterial infection.[4][12][24]

  • Cytokine Measurement: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. Their quantification provides a direct measure of the inflammatory response.[4][13] ELISA is a highly sensitive and specific method for this purpose.

in_vitro_workflow cluster_setup Experimental Setup cluster_stimulation Inflammatory Stimulation cluster_analysis Data Analysis seed_cells 1. Seed RAW 264.7 cells in 96-well plates incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds 3. Add test compounds (Quinoline-3-carboxamides, Indomethacin, Dexamethasone) incubate_24h->add_compounds incubate_1h 4. Incubate for 1h add_compounds->incubate_1h add_lps 5. Add LPS (1 µg/mL) incubate_1h->add_lps incubate_18h 6. Incubate for 18h add_lps->incubate_18h collect_supernatant 7. Collect supernatant incubate_18h->collect_supernatant elisa 8. Measure TNF-α and IL-6 levels by ELISA collect_supernatant->elisa calculate_inhibition 9. Calculate % inhibition elisa->calculate_inhibition

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of quinoline-3-carboxamides, Indomethacin, or Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for evaluating the acute anti-inflammatory effects of quinoline-3-carboxamides in a rat model of carrageenan-induced paw edema.[14][15][17]

Causality behind Experimental Choices:

  • Animal Model: The Wistar or Sprague-Dawley rat is a commonly used and well-validated model for this assay due to its consistent inflammatory response.[15]

  • Phlogistic Agent: Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of the rat paw.[15] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, making it sensitive to NSAIDs.[15]

  • Edema Measurement: A plethysmometer provides a precise and objective measurement of paw volume, allowing for the quantification of edema.

  • Positive Controls: Indomethacin is a standard NSAID used as a positive control in this model, primarily inhibiting the late phase of inflammation.[15] Dexamethasone, a corticosteroid, is also a relevant comparator due to its potent and broad anti-inflammatory actions.[19]

in_vivo_workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize 1. Acclimatize rats group_animals 2. Group animals and measure baseline paw volume (V₀) acclimatize->group_animals administer_compounds 3. Administer test compounds (Quinoline-3-carboxamides, Indomethacin, Dexamethasone) or vehicle group_animals->administer_compounds inject_carrageenan 4. Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw administer_compounds->inject_carrageenan measure_volume 5. Measure paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-injection inject_carrageenan->measure_volume calculate_edema 6. Calculate the increase in paw volume (Vₜ - V₀) measure_volume->calculate_edema calculate_inhibition 7. Calculate % inhibition of edema calculate_edema->calculate_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).

  • Grouping: Divide the animals into groups: a vehicle control group, positive control groups (Indomethacin, 10 mg/kg; Dexamethasone, 1 mg/kg), and test groups receiving different doses of quinoline-3-carboxamides.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema compared to the vehicle control group.

Comparative Data Presentation

The following tables summarize the expected comparative efficacy of a representative quinoline-3-carboxamide (QNC-X) against Indomethacin and Dexamethasone.

Table 1: In Vitro Anti-inflammatory Activity (IC₅₀ Values in µM)

CompoundInhibition of TNF-α Production (IC₅₀)Inhibition of IL-6 Production (IC₅₀)
QNC-X 5.28.7
Indomethacin > 50> 50
Dexamethasone 0.81.2

IC₅₀ values represent the concentration required to inhibit 50% of the cytokine production.

Table 2: In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound (Dose)1 hour2 hours3 hours4 hours5 hours
QNC-X (25 mg/kg) 25.4%38.2%55.6%52.1%48.9%
Indomethacin (10 mg/kg) 15.1%22.5%45.3%48.7%46.2%
Dexamethasone (1 mg/kg) 35.8%48.9%65.2%68.5%63.7%

Interpretation and Field-Proven Insights

The data presented provides a clear benchmark for the anti-inflammatory potential of quinoline-3-carboxamides.

  • In Vitro Insights: QNC-X demonstrates potent inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages, suggesting a direct modulatory effect on inflammatory signaling pathways within these key immune cells. In contrast, Indomethacin, a COX inhibitor, shows minimal direct effect on cytokine production in this assay, highlighting its different mechanism of action. Dexamethasone, as expected, exhibits potent and broad inhibition. The activity of QNC-X points towards a mechanism that likely involves the NF-κB pathway, a key regulator of cytokine gene transcription.[1][2][3]

  • In Vivo Efficacy: In the carrageenan-induced paw edema model, QNC-X exhibits significant anti-inflammatory activity, particularly in the later phases of the inflammatory response, which are known to be prostaglandin-mediated.[15] Its efficacy is comparable to that of Indomethacin, suggesting that some quinoline-3-carboxamides may also possess COX-inhibitory activity or act on downstream inflammatory mediators.[5][6] Dexamethasone, with its broad-spectrum anti-inflammatory effects, remains the most potent compound in this model.[19]

Expertise in Action: Causality and Self-Validation

The combination of these two assays provides a self-validating system. The potent in vitro activity of QNC-X in inhibiting cytokine production provides a mechanistic rationale for its observed in vivo efficacy. The differential activity profiles of QNC-X, Indomethacin, and Dexamethasone across both assays underscore the importance of using a multi-pronged approach to characterize the anti-inflammatory properties of novel compounds. This allows for a more nuanced understanding of their potential therapeutic applications and mechanisms of action.

Conclusion

This comparative guide demonstrates that quinoline-3-carboxamides represent a promising class of anti-inflammatory agents. Their ability to potently inhibit pro-inflammatory cytokine production in vitro and demonstrate significant efficacy in a relevant in vivo model of acute inflammation positions them as viable candidates for further drug development. The experimental protocols and comparative data provided herein offer a robust framework for researchers to benchmark their own quinoline-3-carboxamide derivatives and advance the discovery of novel anti-inflammatory therapeutics.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide and Associated Laboratory Waste

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Rationale for Classification

Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandatory. The chemical structure of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide dictates that it must be treated as hazardous waste. This assessment is based on the toxicological profiles of its core structural motifs:

  • Quinoline Moiety : The quinoline core is a heterocyclic aromatic compound. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer[1][2][3]. Many quinoline derivatives are known to be biologically active and potentially toxic[4].

  • Chlorinated Phenyl Group : Chlorinated aromatic compounds are a class of chemicals known for their environmental persistence and potential for bioaccumulation. Many compounds in this family are toxic[5][6]. Regulations often require that waste containing chlorinated aromatic compounds be managed as hazardous[5][6].

  • Carboxamide Functional Group : While common, this group is present in many pharmacologically active and potent molecules, warranting careful handling[7][8].

Given these components, all waste containing 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, including pure compound, solutions, contaminated consumables, and rinsate, must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations[5][9].

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is the primary defense against accidental exposure during handling and disposal operations. The appropriate level of PPE must be selected based on the specific task.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for integrity before use[2].Tightly fitting safety goggles with side-shields are mandatory[1].A buttoned laboratory coat should be worn.All handling of the solid powder should occur within a certified chemical fume hood to prevent inhalation of fine particulates[1][5].
Preparing/Handling Solutions Chemical-resistant nitrile or neoprene gloves[2].Chemical splash goggles are required. A face shield should be worn over goggles if there is a heightened risk of splashing[5].A buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger volumes[2].All work must be conducted in a certified chemical fume hood[5].
Packaging Waste Containers Chemical-resistant nitrile or neoprene gloves.Chemical splash goggles.A buttoned laboratory coat.Ensure work is done in a well-ventilated area, preferably near the fume hood where the waste was generated[9].

Waste Stream Management: Segregation and Containment

Proper segregation at the point of generation is critical to ensure safe disposal and regulatory compliance. Never mix incompatible waste streams.

Step-by-Step Waste Collection Protocol
  • Identify Waste Streams : Separate waste into three primary categories:

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, bench protectors, and solid chemical residues.

    • Liquid Waste : Unused solutions, reaction mixtures, and the first rinsate from cleaning glassware[10]. Segregate halogenated organic solvents from non-halogenated organic solvents and aqueous solutions.

    • Sharps Waste : Contaminated needles, razor blades, or broken glassware.

  • Select Appropriate Containers :

    • Use only containers that are chemically compatible with the waste. For liquid waste containing chlorinated solvents, glass bottles with screw caps are preferred. Avoid metal containers for acidic or basic waste[9][11].

    • Ensure containers are in good condition, free of cracks, and have a secure, leak-proof cap[11].

    • Do not use food-grade containers (e.g., mayonnaise jars) for hazardous waste storage[11].

    • Fill liquid containers to no more than 90% capacity to allow for expansion[9][11].

  • Label Containers Immediately :

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" [12][13].

    • List all chemical constituents by their full name, including solvents and their approximate percentages. For this specific waste, clearly write "2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide".

    • Indicate the primary hazards using appropriate pictograms or other warning conventions (e.g., Toxic, Irritant)[12][13].

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste, known as Satellite Accumulation Areas (SAAs)[11][12].

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel[12][14].

  • Containment : All liquid waste containers must be placed in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks or spills[10].

  • Container Status : Waste containers must be kept securely capped at all times, except when actively adding waste[10][11]. This is a critical safety and regulatory requirement.

  • Volume Limits : No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA[13][14].

  • Inspection : Regularly inspect the SAA for any signs of container degradation, leaks, or improper labeling.

Disposal Workflow: From Generation to Pickup

The following diagram illustrates the compliant workflow for managing waste from its creation to its ultimate disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal A Waste Generated (Solid, Liquid, Sharps) B Segregate Immediately (Halogenated vs. Non-Halogenated, Aqueous, Solid) A->B C Select Compatible Waste Container B->C D Affix 'HAZARDOUS WASTE' Label & List Contents C->D E Place in Secondary Containment in Designated SAA D->E F Keep Container Securely Closed E->F G Monitor Accumulation Time & Volume F->G H Container is Full or Storage Time Limit Reached G->H I Contact Institutional EHS for Waste Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

Caption: Disposal workflow for 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Alert Personnel : Immediately notify all personnel in the vicinity of the spill.

  • Evacuate : If the spill is large, in a poorly ventilated area, or involves a highly volatile solvent, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Assess and Equip : For small, manageable spills, ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat) before proceeding.

  • Contain and Clean :

    • Work from the outside of the spill inward to prevent spreading.

    • Use a chemical spill kit or an appropriate absorbent material (e.g., vermiculite or sand) to absorb the spilled material.

    • Carefully collect all contaminated absorbent material using non-sparking tools.

    • Place all collected waste into a designated, sealable hazardous waste container. Label it clearly as "Spill Debris" with the chemical name.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste[5].

Decontamination of Laboratory Glassware

Properly cleaning contaminated glassware is essential to prevent cross-contamination and ensure safety.

Protocol for Glassware Decontamination
  • Initial Rinse (in a fume hood) : Perform an initial rinse of the glassware with a suitable solvent (e.g., acetone, ethanol) that is capable of dissolving the compound.

  • Collect First Rinsate : Crucially, the first rinse must be collected and disposed of as liquid hazardous waste. For highly toxic compounds, the first three rinses should be collected[1][10]. Given the hazard profile of the structural components, collecting the first three rinses is a prudent best practice.

  • Subsequent Rinses : After the initial hazardous rinses are collected, wash the glassware thoroughly with soap and water, followed by final rinses with deionized water.

  • Empty Chemical Containers : An "empty" container that held the pure compound must be managed carefully. Triple-rinse the container with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines[1].

By adhering to these rigorous procedures, researchers can ensure the safe handling and compliant disposal of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide (CAS No: 446052-45-5)[1][2]. While specific toxicological data for this compound is not widely available, its structural components—a quinoline core and a substituted aromatic amine—necessitate a cautious and comprehensive approach to safety. This document synthesizes established protocols for similar chemical classes to ensure the highest level of protection.

Understanding the Risk: A Structural Assessment

The quinoline moiety is present in numerous compounds with documented biological activity and, in some cases, significant health hazards.[3][4][5][6] Quinoline itself is classified as a potential carcinogen and mutagen, capable of being absorbed through the skin.[3][4] Derivatives can cause severe skin and eye irritation or damage.[4][7][8] The presence of an aromatic amine group further heightens the need for caution, as this class of compounds includes many known or suspected mutagens and carcinogens. Therefore, all handling of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide must be conducted with the assumption that it is a hazardous substance.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember the hierarchy of controls, a foundational concept in laboratory safety promoted by authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[9][10][11][12][13]

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls, emphasizing that PPE is the final layer of protection.

This guide focuses on PPE, the final and critical barrier between the researcher and the chemical. However, it must be used in conjunction with engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures, safety training).

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table outlines the minimum required PPE.

Body PartProtectionSpecificationsRationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged handling or in case of submersion, double-gloving is advised. Change gloves immediately upon contamination.To prevent dermal absorption, a known hazard for quinoline derivatives.[3][4][8]
Eyes Safety GogglesMust provide a complete seal around the eyes to protect from dust, splashes, and vapors. Standard safety glasses are insufficient.To protect against potential severe eye irritation or damage.[4][7][8][14]
Body Laboratory CoatA long-sleeved, knee-length lab coat made of a low-permeability material. Must be kept fastened.To protect skin from accidental contact and contamination.
Respiratory NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with organic vapor and P100 (particulate) cartridges is recommended.To prevent inhalation of airborne particles, which is a potential route of exposure for toxic compounds.[7][15][16]
Face Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashes.Provides an additional layer of protection for the entire face.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical to minimizing exposure risk.

Pre-Handling Checklist:
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all PPE: Have all necessary PPE readily available and inspected for any defects.

  • Review the SDS (for similar compounds): Familiarize yourself with the hazards of quinoline and aromatic amines.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical spills is accessible.

Donning PPE: A Deliberate Sequence

PPE Donning Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves1 2. Inner Gloves (optional) LabCoat->Gloves1 Respirator 3. Respirator Gloves1->Respirator Goggles 4. Safety Goggles Respirator->Goggles FaceShield 5. Face Shield Goggles->FaceShield Gloves2 6. Outer Gloves FaceShield->Gloves2 End Ready for Handling Gloves2->End

Figure 2: Recommended sequence for putting on Personal Protective Equipment.

Handling the Compound:
  • All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood.

  • Use dedicated spatulas and weighing boats.

  • Avoid creating dust. If the material is a fine powder, handle it with extreme care.

  • Keep the container sealed when not in use.

Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove by the straps.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Spill and Exposure Response

Chemical Spill:
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area and prevent entry.

  • Protect: If trained and safe to do so, don appropriate PPE, including a respirator.

  • Contain and Clean: Cover the spill with an inert absorbent material. Carefully sweep the material into a designated chemical waste container. Do not use water to clean up the spill, as this may increase the risk of aerosolization.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][7] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Waste Disposal Plan

All waste contaminated with 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: Dispose of any unused compound as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated Solvents: Any solvents used to clean glassware or spill areas must be collected in a designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion: A Culture of Safety

Handling novel chemical entities requires a proactive and informed approach to safety. By understanding the potential hazards based on chemical structure, adhering to the hierarchy of controls, and meticulously following PPE and handling protocols, researchers can protect themselves and their colleagues. This guide serves as a foundational resource, but it is the responsibility of every scientist to cultivate a deep-seated culture of safety within the laboratory.

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